molecular formula C39H59N13O9S B1582218 Met-enkephalin-arg-arg CAS No. 76496-10-1

Met-enkephalin-arg-arg

Cat. No.: B1582218
CAS No.: 76496-10-1
M. Wt: 886 g/mol
InChI Key: ZCQNVHLDWXBGQP-IIZANFQQSA-N
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Description

Met-enkephalin-arg-arg, also known as Met-enkephalin-arg-arg, is a useful research compound. Its molecular formula is C39H59N13O9S and its molecular weight is 886 g/mol. The purity is usually 95%.
BenchChem offers high-quality Met-enkephalin-arg-arg suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Met-enkephalin-arg-arg including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQNVHLDWXBGQP-IIZANFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N13O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76496-10-1
Record name Enkephalin-met, arg(6,7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Discovery and characterization of Met-enkephalin-arg-arg

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and Characterization of Met-enkephalin-arg-arg

Executive Summary

Met-enkephalin-arg-arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is a heptapeptide derived from the Proenkephalin A precursor. Unlike its more stable congeners (Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu), Met-enkephalin-arg-arg (ME-RR) functions primarily as a transient biosynthetic intermediate. Its presence in biological samples is a critical indicator of Carboxypeptidase E (CPE) activity and the efficiency of prohormone processing.

This guide provides a technical deep-dive into the isolation, pharmacological characterization, and experimental utility of ME-RR. It is designed for researchers investigating opioid biosynthesis, neuropeptide processing, and enzymatic kinetics.

Historical Context & Discovery

The discovery of ME-RR is inextricably linked to the mapping of the adrenal medulla's opioid content in the early 1980s by the groups of Sidney Udenfriend and Jean Rossier .

  • The "Cryptic" Enkephalin Hypothesis: Researchers observed that digesting adrenal chromaffin granule extracts with trypsin and carboxypeptidase B yielded far more Met-enkephalin than was present initially. This led to the isolation of C-terminally extended forms.

  • Isolation: While Met-enkephalin-Arg-Phe was identified as a bioactive end-product, ME-RR was identified as a substrate for a specific "enkephalin convertase" (later identified as Carboxypeptidase E).

  • Significance: The isolation of ME-RR provided the first direct evidence that dibasic residues (Arg-Arg) serve as cleavage sites for processing enzymes, but require a subsequent exopeptidase step to generate the pentapeptide.

Biosynthesis and Enzymology

ME-RR is not a random degradation product; it is a specific intermediate in the regulated secretory pathway.

The Processing Pathway

Proenkephalin A contains multiple Met-enkephalin sequences flanked by dibasic residues (Lys-Arg, Lys-Lys, or Arg-Arg).

  • Prohormone Convertases (PC1/3, PC2): Endoproteolytically cleave the precursor at the C-terminal side of the dibasic pair.

  • Intermediate Accumulation: This releases peptides ending in basic residues, such as Met-enkephalin-Arg-Arg .

  • Carboxypeptidase E (CPE): This exopeptidase specifically removes the C-terminal basic amino acids (Arg, Lys) to yield the bioactive Met-enkephalin.

Technical Insight: In experimental systems, an accumulation of ME-RR relative to Met-enkephalin indicates a blockade or downregulation of CPE activity (e.g., in the Cpe fat/fat mouse model).

Biosynthesis Figure 1: Biosynthetic processing of Met-Enkephalin-Arg-Arg. Proenk Proenkephalin A Inter Intermediate: Met-Enk-Arg-Arg Proenk->Inter Prohormone Convertase (PC1/3, PC2) Cleavage at Arg-Arg site Final Bioactive: Met-Enkephalin Inter->Final Carboxypeptidase E (Enkephalin Convertase) Arg Free Arginine Inter->Arg

Pharmacological Characterization

Although primarily an intermediate, ME-RR possesses intrinsic biological activity. However, its receptor profile differs from the pentapeptide.

ParameterMet-Enkephalin (ME)Met-Enkephalin-Arg-Arg (ME-RR)Technical Implication
Sequence Tyr-Gly-Gly-Phe-MetTyr-Gly-Gly-Phe-Met-Arg-ArgC-terminal charge affects binding pocket fit.
Receptor Affinity High (Delta > Mu)Low (~25% of ME affinity)Higher concentrations required for receptor saturation.
Stability Low (t½ < 2 min in plasma)Very Low (Rapidly converted to ME)Must use peptidase inhibitors (e.g., GEMSA) during assay.
Hydrophobicity ModerateLow (Highly polar Arg residues)Elutes significantly earlier on RP-HPLC.

Key Finding: ME-RR binds to opioid receptors but with significantly reduced potency. Its physiological "activity" is often due to its rapid conversion to Met-enkephalin in situ unless degradation is inhibited.

Experimental Protocols

Protocol A: Isolation via Reverse-Phase HPLC

Objective: Separate ME-RR from Met-enkephalin and Met-Enk-Arg-Phe.

  • Column Selection: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters Symmetry), 5µm particle size, 300Å pore size.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient from 10% to 50% B over 40 minutes.

  • Detection: UV at 214nm (peptide bond) and 280nm (Tyrosine/Phenylalanine).

  • Validation:

    • ME-RR Elution: Due to the two positively charged Arginine residues, ME-RR is more hydrophilic and will elute earlier than Met-Enkephalin.

    • Order of Elution: ME-RR < Met-Enk < Met-Enk-Arg-Phe.

Protocol B: Enzymatic Validation (The "CPE Challenge")

Objective: Confirm peptide identity by exploiting its specific susceptibility to Carboxypeptidase B (CPB) or E.

  • Sample Prep: Dissolve isolated peptide fraction in 50mM Tris-HCl, pH 7.4.

  • Control: Aliquot A (No enzyme).

  • Digestion: Aliquot B + Trypsin (2 µg/mL). Aliquot C + Carboxypeptidase B (1 µg/mL).

  • Incubation: 37°C for 2 hours.

  • Analysis: Re-run on HPLC or RIA.

    • Result: Authentic ME-RR will be converted to Met-Enkephalin by Carboxypeptidase B alone .

    • Contrast: Met-Enk-Arg-Phe requires both Trypsin and CPB to yield Met-Enkephalin efficiently in some assays, but CPB alone usually removes basic residues. If the peptide is Met-Enk-Arg-Gly-Leu, CPB will not generate Met-Enk.

Workflow Figure 2: Enzymatic validation workflow for Met-Enk-Arg-Arg. Sample Unknown Peptide Fraction Split Split Sample Sample->Split TreatA Treatment A: Buffer Only Split->TreatA TreatB Treatment B: Carboxypeptidase B Split->TreatB Analyze HPLC / RIA Analysis TreatA->Analyze TreatB->Analyze Result1 Result: Peak Unchanged (Not ME-RR) Analyze->Result1 No Shift Result2 Result: Shift to Met-Enk (Confirmed ME-RR) Analyze->Result2 Shift Observed

Protocol C: Radioimmunoassay (RIA) Specificity

When quantifying ME-RR, antibody specificity is the primary source of error.

  • C-Terminal Antibodies: Antibodies raised against Met-Enkephalin (COOH-terminus) will NOT cross-react with ME-RR significantly (typically <0.1%) because the Arg-Arg extension masks the epitope.

  • N-Terminal Antibodies: Antibodies raised against the N-terminus (Tyr-Gly-Gly-...) will cross-react with Met-Enk, ME-RR, ME-RF, and Leu-Enk.

  • Strategy: To quantify ME-RR specifically:

    • Measure Total Enkephalin-like Immunoreactivity (N-term antibody).

    • Measure Authentic Met-Enk (C-term antibody).

    • Treat sample with Trypsin/CPB and remeasure with C-term antibody.

    • The increase in immunoreactivity represents the "Cryptic" enkephalin pool (ME-RR + others).

References

  • Rossier, J., Audigier, Y., Ling, N., Cros, J., & Udenfriend, S. (1980).[1] Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist.[1] Nature, 288(5786), 88-90.[1] Link

  • Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., Stein, S., & Udenfriend, S. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum. Proceedings of the National Academy of Sciences, 76(12), 6680-6683. Link

  • Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886-3890. Link

  • Inturrisi, C. E., Umans, J. G., Wolff, D., Stern, A. S., Lewis, R. V., Stein, S., & Udenfriend, S. (1980).[2] Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7.[1][2][3][4] Proceedings of the National Academy of Sciences, 77(9), 5512-5514.[2][3] Link

  • Hook, V. Y., & Affolter, H. U. (1988). Processing of proenkephalin A by a specific carboxypeptidase B-like enzyme. Journal of Neurochemistry, 51(6), 1745-1754. Link

Sources

Tissue Distribution and Bioprocessing of Met-Enkephalin-Arg-Arg (YGGFMRR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Met-enkephalin-Arg


-Arg

(YGGFMRR) is a critical heptapeptide intermediate in the biosynthetic pathway of the endogenous opioid Met-enkephalin . Unlike the gene-coded "extended" enkephalins (Met-Enk-Arg-Phe and Met-Enk-Arg-Gly-Leu), which possess intrinsic receptor affinity, YGGFMRR primarily functions as a transient precursor. Its tissue distribution is inversely correlated with the activity of Carboxypeptidase E (CPE) , the enzyme responsible for trimming the C-terminal arginine residues to yield bioactive Met-enkephalin.

This guide details the differential distribution of YGGFMRR in the Central Nervous System (CNS) versus the periphery (specifically the adrenal medulla), highlighting its utility as a biomarker for proenkephalin processing efficiency and neuroendocrine storage.[1]

Biochemical Context: The Processing Pathway

To understand the distribution of Met-Enk-Arg-Arg, one must first understand its origin. It is not a final genomic product but a cleavage intermediate of Proenkephalin A .

The Biosynthetic Cascade

Proenkephalin A contains four copies of Met-enkephalin. These are flanked by dibasic amino acid pairs (Lys-Arg or Arg-Arg).[2]

  • Initial Cleavage: Prohormone Convertases (PC1/3 and PC2) cleave the precursor at paired basic residues.[1]

  • Intermediate Formation: This generates Met-enkephalin-Arg-Arg (and similar intermediates).[3]

  • Maturation: Carboxypeptidase E (CPE) removes the C-terminal arginines.[1]

  • Final Product: Bioactive Met-enkephalin (YGGFM).

Key Insight: In tissues with high CPE activity (e.g., brain), YGGFMRR is rapidly converted.[1] In tissues with lower or regulated CPE activity (e.g., adrenal medulla), YGGFMRR accumulates.[1]

ProenkephalinProcessing Proenkephalin Proenkephalin A (Precursor) Intermediate Met-Enk-Arg-Arg (YGGFMRR) [Processing Intermediate] Proenkephalin->Intermediate Endoproteolytic Cleavage PC_Enzymes Prohormone Convertases (PC1/3, PC2) PC_Enzymes->Proenkephalin FinalProduct Met-Enk (YGGFM) [Bioactive Agonist] Intermediate->FinalProduct C-terminal Trimming Arginine Free Arginine Intermediate->Arginine CPE Carboxypeptidase E (CPE) CPE->Intermediate

Figure 1: The proteolytic processing of Proenkephalin A. Met-Enk-Arg-Arg serves as the substrate for Carboxypeptidase E.

Central Nervous System (CNS) Distribution

In the CNS, the processing of proenkephalin is generally "complete." Consequently, steady-state levels of Met-Enk-Arg-Arg are significantly lower than those of Met-enkephalin.

Regional Mapping
Brain RegionMet-Enk-Arg-Arg LevelMet-Enk LevelProcessing Efficiency
Striatum Low (pmol range)High (nmol range)High (>90% conversion)
Hypothalamus ModerateHighHigh
Spinal Cord (Dorsal Horn)ModerateHighHigh
Pituitary (Posterior)LowModerateVariable
  • Striatum: Contains the highest absolute density of enkephalinergic terminals.[1] However, the ratio of YGGFMRR to YGGFM is very low (<1:10), indicating rapid turnover.[1]

  • Hypothalamus: Neurons here show slightly higher levels of intermediates, potentially due to high rates of synthesis during stress (e.g., ECS-induced upregulation), where enzyme capacity might be temporarily saturated.

Functional Implications in CNS

In the brain, Met-Enk-Arg-Arg does not bind typically to


 (mu) or 

(delta) opioid receptors with high affinity due to the C-terminal positive charge interference.
  • Role: It acts as a "pool" of precursor.

  • Pathology: Accumulation of YGGFMRR in the brain is often a marker of CPE deficiency (e.g., the fat/fat mouse model or human obesity/neurodevelopmental syndromes), leading to reduced bioactive enkephalins.

Peripheral Distribution: The Adrenal Medulla

The adrenal medulla represents a distinct compartment where "incomplete" processing is physiologically functional.

The Chromaffin Granule Reservoir
  • Composition: Chromaffin cells synthesize massive amounts of Proenkephalin A.[1]

  • Processing State: Unlike the brain, the adrenal medulla stores high concentrations of Met-Enk-Arg-Arg and even larger high-molecular-weight (HMW) intermediates (3–5 kDa).

  • Mechanism: The pH within chromaffin granules and the specific isoforms of processing enzymes present favor the stability of these intermediates.

Co-Secretion and Function

Upon sympathetic stimulation (stress), chromaffin cells co-release catecholamines (epinephrine) and this cocktail of peptides (Met-Enk, Met-Enk-Arg-Arg, and HMW variants) into circulation.

  • Circulating Stability: The C-terminal Arginines protect YGGFMRR from rapid degradation by serum enkephalinases (which target the Gly-Phe bond), potentially allowing it to reach distant targets where it may be processed extracellularly or act on non-traditional receptors.

Experimental Methodologies

Accurate detection requires distinguishing YGGFMRR from both the precursor and the final pentapeptide.

Protocol: Differential Radioimmunoassay (RIA)

This protocol allows the quantification of "Free" vs. "Cryptic" (total) Met-Enk-Arg-Arg.

Reagents:

  • Antibody A: Specific for C-terminus of Met-Enk (YGGFM). Does not cross-react with YGGFMRR.

  • Antibody B: Specific for C-terminus of Met-Enk-Arg-Arg (YGGFMRR). Must not cross-react with YGGFM or YGGFMRF.

  • Enzymes: Trypsin (cleaves Lys/Arg) and Carboxypeptidase B (CPB, mimics CPE).

Workflow:

  • Tissue Extraction:

    • Homogenize tissue in 0.1 N HCl (inactivates endogenous peptidases immediately).

    • Centrifuge (10,000 x g, 20 min, 4°C). Collect supernatant.

  • Fractionation (Optional but Recommended):

    • Apply supernatant to Sephadex G-50 column or C18 Sep-Pak cartridge to separate small peptides from proteins.

  • Assay Setup:

    • Aliquot 1 (Free Peptide): Measure directly with Antibody B. This yields endogenous Met-Enk-Arg-Arg .[3][4]

    • Aliquot 2 (Total Cryptic): Treat with Trypsin + CPB. This converts all larger precursors into Met-Enk. Measure with Antibody A to assess total proenkephalin reservoir.

  • Quantification:

    • Compare signals against a standard curve of synthetic YGGFMRR.

Visualization of Differential Processing

The following diagram illustrates how different tissues yield different peptide profiles based on this protocol.

TissueProfiles cluster_Brain Brain Tissue (High CPE) cluster_Adrenal Adrenal Medulla (Low CPE) BrainResult BrainResult AdrenalResult Input: Proenkephalin Output: ~40% Met-Enk ~30% Met-Enk-Arg-Arg ~30% HMW Precursors Method Detection Method: Specific C-term Antibodies Method->BrainResult Method->AdrenalResult

Figure 2: Comparative processing profiles. The adrenal medulla retains a significant fraction of Met-Enk-Arg-Arg, whereas the brain converts nearly all of it to Met-Enk.

References

  • Biosynthesis of Enkephalins: Noda, M., et al.[1] "Isolation and structural organization of the human preproenkephalin gene." Nature (1982). Link

  • Adrenal Medulla Processing: Udenfriend, S., & Kilpatrick, D. L.[1][5] "Biochemistry of the enkephalins and enkephalin-containing peptides."[2][6] Archives of Biochemistry and Biophysics (1983).[7] Link

  • Carboxypeptidase E Function: Fricker, L. D., & Snyder, S. H. "Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." PNAS (1982). Link

  • Brain Distribution Studies: Giraud, P., et al.[8] "Distribution of enkephalin-related peptides in rat brain: immunohistochemical studies using antisera to met-enkephalin and met-enkephalin Arg6Phe7."[9] Neuroscience (1983).[7][8][10] Link

  • Receptor Selectivity: Magnan, J., et al. "The binding spectrum of narcotic analgesic drugs with different agonist and antagonist properties." Naunyn-Schmiedeberg's Archives of Pharmacology (1982). Link

Sources

Met-enkephalin-arg-arg as a neurotransmitter and neuromodulator

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Guide Subject: Neuropharmacology and Peptide Biochemistry Audience: Senior Researchers, Drug Discovery Scientists

Executive Summary: The "Extended" Enkephalin Profile

Met-enkephalin-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg, hereafter Met-Enk-Arg-Arg ) represents a critical, albeit transient, bioactive intermediate in the opioid peptide family. Unlike the canonical pentapeptide Met-enkephalin (Met-Enk), which functions primarily as a delta-opioid receptor (DOR) agonist, the C-terminal extension of two arginine residues confers distinct physicochemical properties, altered metabolic stability, and a shifted receptor affinity profile.

This guide serves as a technical manual for the isolation, quantification, and pharmacological characterization of Met-Enk-Arg-Arg. It emphasizes the peptide's role as a substrate for Angiotensin-Converting Enzyme (ACE)—a feature that distinguishes it from shorter enkephalins and positions it as a unique biomarker for specific protease activity in nociceptive and neuroendocrine pathways.

Molecular Profile
PropertySpecification
Sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg (YGGFMRR)
Molecular Weight 874.02 g/mol
Precursor Proenkephalin A (PENK)
Isoelectric Point ~11.0 (Highly Basic due to Arg-Arg tail)
Primary Receptors Mu (MOR), Kappa (KOR) - Enhanced affinity vs. Met-Enk
Key Metabolic Enzyme Angiotensin-Converting Enzyme (ACE / CD143)

Biosynthesis and Structural Biology[2]

The Proenkephalin Processing Pathway

Met-Enk-Arg-Arg is derived from the PENK gene product, Proenkephalin A. While the majority of Proenkephalin processing yields the pentapeptide Met-Enk, the "Arg-Arg" variant arises from differential cleavage at dibasic amino acid sites.

Crucially, the Arg-Arg motif is a classic recognition site for Carboxypeptidase E (CPE) . In standard biosynthetic pathways, CPE rapidly removes the C-terminal basic residues to generate the mature pentapeptide. Therefore, the detection of high levels of Met-Enk-Arg-Arg often indicates:

  • Tissue-Specific Processing: Adrenal medulla chromaffin cells often store extended enkephalins.

  • Enzyme Inhibition: Reduced CPE activity leads to accumulation of the Arg-Arg intermediate.

  • Precursor to Metorphamide: In some pathways, this sequence is further modified to Met-Enk-Arg-Arg-Val-NH2.[1]

Visualization: Biosynthetic Logic

The following diagram illustrates the specific enzymatic cascade generating Met-Enk-Arg-Arg and its subsequent metabolic fate.

Biosynthesis PENK Proenkephalin A (Precursor) PC Prohormone Convertases (PC1/3, PC2) PENK->PC Endoproteolytic Cleavage Inter Intermediate ...YGGFMRR... PC->Inter ME_RR Met-Enk-Arg-Arg (YGGFMRR) Inter->ME_RR Release CPE Carboxypeptidase E (CPE) ME_RR->CPE Maturation (Removal of RR) ACE ACE (Degradation) ME_RR->ACE Alternative Degradation MetEnk Met-Enkephalin (YGGFM) CPE->MetEnk ACE->MetEnk Cleaves RR

Figure 1: Biosynthetic and metabolic pathway of Met-Enk-Arg-Arg. Note the dual fate: maturation by CPE or degradation by ACE.

Receptor Pharmacology & Signal Transduction

Affinity Shift

The addition of the positively charged Arg-Arg dipeptide at the C-terminus fundamentally alters the ligand-receptor interaction.

  • Kappa Opioid Receptor (KOR): The basic tail mimics the "address" domain found in Dynorphin A (which contains Arg-Arg). Consequently, Met-Enk-Arg-Arg exhibits significantly higher affinity for KOR than Met-Enk, although it remains less potent than Dynorphin.

  • Mu Opioid Receptor (MOR): The extension stabilizes binding at the MOR, often making extended enkephalins more potent analgesics in the spinal cord compared to their pentapeptide counterparts, partially due to protection from enkephalinases (NEP).

Signal Transduction Pathway

Upon binding, Met-Enk-Arg-Arg triggers the standard G-protein coupled receptor (GPCR) cascade associated with opioid signaling.

Signaling Ligand Met-Enk-Arg-Arg Receptor Opioid Receptor (MOR / KOR) Ligand->Receptor Binding G_Protein Gi/o Protein (Activation) Receptor->G_Protein GTP Exchange AC Adenylyl Cyclase G_Protein->AC Inhibition (-) Channels Ion Channels (Ca++ Inh / K+ Efflux) G_Protein->Channels Modulation cAMP cAMP Levels AC->cAMP Decrease Effect Neuronal Hyperpolarization (Analgesia) Channels->Effect

Figure 2: Signal transduction cascade. Met-Enk-Arg-Arg acts as an agonist, inhibiting cAMP and modulating ion channels to suppress neuronal excitability.

Metabolic Fate: The ACE Connection

A critical distinction in the study of Met-Enk-Arg-Arg is its degradation profile. While Met-Enk is primarily degraded by Neprilysin (NEP, CD10) and Aminopeptidase N (APN), extended enkephalins are prime substrates for Angiotensin-Converting Enzyme (ACE) .

  • Mechanism: ACE is a dipeptidyl carboxypeptidase. It cleaves dipeptides from the C-terminus.

  • Reaction: Tyr-Gly-Gly-Phe-Met-Arg-Arg → Tyr-Gly-Gly-Phe-Met + Arg-Arg.

  • Implication: In tissues with high ACE activity (e.g., lung, striatum), Met-Enk-Arg-Arg is rapidly converted to Met-Enk. Therefore, ACE inhibitors (e.g., Captopril) can potentiate the specific effects of Met-Enk-Arg-Arg by preventing this conversion [1].

Experimental Protocols

Tissue Extraction (Critical Step)

Challenge: Rapid enzymatic degradation post-mortem alters the ratio of Met-Enk-Arg-Arg to Met-Enk. Solution: Heat stabilization or acid extraction is mandatory.

Protocol: Acidified Methanol Extraction

  • Harvest: Dissect tissue (e.g., adrenal medulla, striatum) within 30 seconds of sacrifice.

  • Inactivation: Immediately submerge tissue in 0.1 N HCl in Methanol pre-heated to 95°C. Boil for 10 minutes.

    • Why: Denatures proteases (CPE, ACE, NEP) instantly.

  • Homogenization: Homogenize the tissue in the extraction solvent using a bead beater (3 cycles, 30s at 6000 rpm).

  • Clarification: Centrifuge at 15,000 x g for 20 mins at 4°C.

  • Neutralization: Transfer supernatant and neutralize with Tris-buffer (pH 7.4) only immediately prior to assay to prevent reactivation of any residual enzymes.

Quantification via LC-MS/MS

Radioimmunoassay (RIA) suffers from cross-reactivity between Met-Enk and Met-Enk-Arg-Arg. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes (extended enkephalins are more hydrophilic than many lipids but elute later than free amino acids).

MS/MS Transitions (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Met-Enk-Arg-Arg 438.2 [M+2H]²⁺ 120.1 (Phe immonium) 25
Met-Enk-Arg-Arg 438.2 [M+2H]²⁺ 278.1 (y2 ion) 30

| Internal Standard | [D5]-Met-Enk-Arg-Arg | 440.7 [M+2H]²⁺ | 120.1 | - |

Therapeutic Implications

  • Pain Management: Extended enkephalins like Met-Enk-Arg-Arg often show "super-analgesia" when combined with enzyme inhibitors (DENKIs or ACE inhibitors) because they target both Mu and Kappa receptors [2].

  • Hypertension & Stress: Since ACE degrades Met-Enk-Arg-Arg, there is a direct link between blood pressure regulation and opioid tone. ACE inhibitors used for hypertension may inadvertently elevate central Met-Enk-Arg-Arg levels, contributing to mood elevation or altered pain thresholds [3].

References

  • Norman, J. A., et al. (1985). "Angiotensin-converting enzyme inhibitors potentiate the analgesic activity of [Met]-enkephalin-Arg6-Phe7 by inhibiting its degradation in mouse brain." Journal of Pharmacology and Experimental Therapeutics.

  • Hanak, F., et al. (2021).[2] "Angiotensin-converting enzyme governs endogenous opioid signaling and synaptic plasticity in nucleus accumbens." bioRxiv.

  • Udenfriend, S., & Kilpatrick, D. L. (1983). "Biosynthesis of the enkephalins and enkephalin-containing polypeptides." Archives of Biochemistry and Biophysics.

  • ChemicalBook. (2023). "Met-Enkephalin-Arg-Arg Product Properties and Suppliers."

Sources

Methodological & Application

Application Note: Radioimmunoassay (RIA) for Met-Enkephalin-Arg-Arg Detection and Quantification

Author: BenchChem Technical Support Team. Date: February 2026


-Arg

(MERR) in Biological Matrices

Abstract & Biological Context

This application note details a robust Radioimmunoassay (RIA) protocol for the specific detection and quantification of Met-Enkephalin-Arg


-Arg

(Tyr-Gly-Gly-Phe-Met-Arg-Arg), hereafter referred to as MERR .

While Met-Enkephalin-Arg


-Phe

(MERF) and Met-Enkephalin-Arg

-Gly

-Leu

(MERGL) are widely recognized as stable proenkephalin products, MERR occupies a unique physiological niche. It often serves as a transient processing intermediate, generated by prohormone convertases (PC1/PC2) cleaving at dibasic sites, and is subsequently converted to Met-Enkephalin by Carboxypeptidase E (CPE). Consequently, the quantification of MERR provides critical insights into prohormone processing efficiency , CPE enzyme activity , and neuroendocrine tumor profiling where processing pathways may be dysregulated.
Proenkephalin Processing Pathway

The following diagram illustrates the position of MERR within the Proenkephalin A processing cascade, highlighting the critical enzymatic steps that dictate its stability.

ProenkephalinProcessing cluster_stability CRITICAL STABILITY WINDOW Proenk Proenkephalin A (Precursor) Intermediates High MW Intermediates (e.g., Peptide E, BAM-22P) Proenk->Intermediates Prohormone Convertases (PC1/3, PC2) MERR Met-Enk-Arg-Arg (Target Peptide) Intermediates->MERR Cleavage at Lys-Arg / Arg-Arg MetEnk Met-Enkephalin (Bioactive End Product) MERR->MetEnk Carboxypeptidase E (CPE) (Removes Arg-Arg) Degradation Inactive Metabolites MetEnk->Degradation Enkephalinase (NEP) Aminopeptidases

Figure 1: Proenkephalin A processing pathway. MERR is a transient precursor to Met-Enkephalin. Inhibition of Carboxypeptidase E (CPE) during sample collection is essential to preserve MERR for analysis.

Principle of the Assay

This assay utilizes a competitive radioimmunoassay format.

  • Competition: Unlabeled MERR (from the sample or standard) competes with a fixed amount of

    
    I-labeled MERR tracer for a limited number of binding sites on a specific rabbit anti-MERR polyclonal antibody.
    
  • Equilibrium: As the concentration of unlabeled MERR increases, the amount of

    
    I-MERR bound to the antibody decreases.
    
  • Separation: Antibody-bound complexes are precipitated using a secondary antibody (Goat anti-Rabbit IgG) and polyethylene glycol (PEG).

  • Quantification: The radioactivity of the pellet is measured. The concentration is inversely proportional to the bound radioactivity.

The "Oxidation Strategy" (Crucial Expert Insight)

The Methionine (Met) residue in enkephalins is highly susceptible to spontaneous oxidation to methionine sulfoxide (Met-O), creating a heterogeneous mixture of reduced and oxidized peptides. This causes high assay variability.

  • Protocol Standard: We employ a controlled oxidation step. All samples and standards are treated with Hydrogen Peroxide (

    
    ) to convert 100% of the peptide to the sulfoxide form (Met(O)-Enk-Arg-Arg) prior to assay. The antibody used must be raised against or cross-react fully with the oxidized form.
    

Materials and Reagents

Biological Reagents[1][2]
  • Specific Antibody: Rabbit anti-Met-Enk-Arg-Arg (C-terminal specific). Note: Must exhibit <0.1% cross-reactivity with Met-Enkephalin and Leu-Enkephalin.

  • Tracer:

    
    I-Met-Enk-Arg-Arg (HPLC purified, specific activity ~2000 Ci/mmol).
    
  • Standard: Synthetic Met-Enk-Arg-Arg (Acetate or Trifluoroacetate salt).

Buffers
Buffer NameCompositionPurpose
RIA Buffer 0.05M Sodium Phosphate (pH 7.4), 0.1% BSA, 0.1% Triton X-100, 0.01% Sodium Azide.Assay matrix; BSA prevents non-specific binding.
Extraction Solvent 1.0 M Acetic Acid (containing 20 mM HCl).Protein precipitation and enzyme inactivation.
Oxidation Solution 0.3% Hydrogen Peroxide (

) in water.
Converts Met to Met-Sulfoxide.
Separation Reagent Goat anti-Rabbit IgG + 6% PEG 6000.Precipitates the primary antibody complex.
Enzyme Inhibitor Cocktail (Critical)

To be added immediately upon blood/tissue collection.

  • EDTA (10 mM): Inhibits Carboxypeptidase E (CPE) and other metalloproteases. Essential for MERR stability.

  • Aprotinin (500 KIU/mL): Broad-spectrum serine protease inhibitor.

  • Bacitracin (0.1 mg/mL): Inhibits aminopeptidases.

Detailed Protocol

Phase 1: Sample Preparation & Extraction

Rationale: Direct assay of plasma/tissue is impossible due to protein interference and degradation. Acid extraction followed by C18 solid-phase extraction (SPE) is mandatory.

A. Tissue Extraction (Brain/Adrenal)[1]
  • Dissection: Rapidly dissect tissue on ice.

  • Homogenization: Weigh tissue and transfer to a tube containing 10 volumes of boiling 1.0 M Acetic Acid. Boil for 10 minutes.

    • Why Boiling? Heat irreversibly denatures proteases immediately, superior to cold acid alone.

  • Centrifugation: Spin at 15,000 x g for 20 mins at 4°C. Collect the supernatant.

B. Plasma Extraction
  • Collection: Collect blood into pre-chilled tubes containing the Enzyme Inhibitor Cocktail . Centrifuge immediately to separate plasma.

  • Acidification: Mix 1 mL plasma with 1 mL 1.0 M Acetic Acid. Centrifuge to remove precipitated proteins.

C. C18 Sep-Pak Purification (Workflow Diagram)

ExtractionWorkflow Sample Acidified Supernatant Prime Prime C18 Column (Methanol -> Water) Sample->Prime Load Load Sample Prime->Load Wash Wash (4% Acetic Acid) Load->Wash Elute Elute (60% Acetonitrile / 0.1% TFA) Wash->Elute Dry Lyophilize / SpeedVac (Remove Solvent) Elute->Dry Recon Reconstitute in RIA Buffer Dry->Recon

Figure 2: Solid-Phase Extraction (SPE) workflow using C18 columns. This step removes salts, lipids, and large proteins that interfere with the RIA.

Phase 2: Controlled Oxidation (The "Secret Sauce")

Perform this step on Reconstituted Samples and Standards simultaneously.

  • Prepare a stock of MERR standards ranging from 1 pg/mL to 1000 pg/mL.

  • Add 10 µL of 0.3%

    
      to 100 µL of every sample and standard.
    
  • Incubate at room temperature for 30 minutes .

  • Note: No stopping agent is usually required if the tracer is also oxidized or if the antibody is robust, but consistent timing is key.

Phase 3: Radioimmunoassay Procedure
StepReagentVolumeNotes
1Standard / Sample 100 µLOxidized form (from Phase 2).
2Primary Antibody 100 µLRabbit anti-MERR (diluted to bind 30-50% of tracer).
3Incubation 1 -Incubate 24 hours at 4°C. Equilibrium binding.
4Tracer 100 µL

I-MERR (~10,000 cpm).
5Incubation 2 -Incubate 24 hours at 4°C.
6Second Antibody 100 µLGoat anti-Rabbit IgG.
7PEG Solution 100 µL6% PEG 6000 (accelerates precipitation).
8Final Incubation -1 hour at 4°C.
9Separation -Centrifuge 3,000 x g for 20 mins at 4°C.
10Counting -Aspirate supernatant. Count pellet in Gamma Counter.

Data Analysis & Validation

Calculation
  • Calculate %B/B0 for each standard and sample:

    
    
    (NSB = Non-Specific Binding)
    
  • Plot Logit(B/B0) vs. Log(Concentration) . This linearizes the sigmoidal curve.

  • Interpolate sample concentrations.

Specificity (Cross-Reactivity Profile)

A valid MERR assay must demonstrate the following specificity profile to ensure "Arg-Arg" detection rather than general enkephalin detection.

PeptideCross-Reactivity (%)Interpretation
Met-Enk-Arg-Arg 100% Target.
Met-Enk-Arg-Phe (MERF)< 1.0%Distinct C-terminus.
Met-Enkephalin< 0.1%Lacks Arg-Arg extension.
Leu-Enkephalin< 0.1%Different sequence.[2][3][4]
Dynorphin A< 0.1%Distinct opioid family.
Troubleshooting Guide
  • High NSB (>5%): Incomplete washing of the pellet or old tracer. Re-purify tracer on C18.

  • Low Sensitivity (Flat Curve): Antibody titer too high (dilute further) or tracer has degraded (oxidized improperly).

  • Drift: Samples not oxidized consistently. Ensure

    
     treatment is identical for standards and samples.
    

References

  • Noda, M., et al. (1982). Cloning and sequence analysis of cDNA for bovine adrenal preproenkephalin. Nature, 295, 202–206. [Link]

    • Foundational text defining the Proenkephalin A sequence and the loc
  • Rossier, J., et al. (1980).[5][6] Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist.[5][6] Nature, 288, 88–90.[5][6] [Link]

    • Establishes the methodology for extracting and characterizing C-terminal extended enkephalins.
  • Boarder, M. R., et al. (1983). Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7]. Journal of Neurochemistry, 40(6), 1517–1522. [Link]

    • The definitive protocol for the "Oxidation Strategy" (converting to sulfoxide) to ensure RIA reliability for Met-containing peptides.
  • Stern, A. S., et al. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum.[5][1][7] Proceedings of the National Academy of Sciences, 76(12), 6680–6683. [Link]

    • Describes the purification and cross-reactivity challenges of extended enkephalins.

Sources

Mass spectrometry techniques for Met-enkephalin-arg-arg identification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The heptapeptide Met-enkephalin-Arg⁶-Arg⁷ (Met-Enk-Arg-Arg) is a proenkephalin A-derived opioid peptide critical to neuroendocrine regulation and pain modulation. Its analysis in biological matrices is complicated by rapid enzymatic degradation, low endogenous abundance, and isobaric interference from truncated enkephalin variants. This Application Note details a validated protocol for the extraction, stabilization, and Mass Spectrometry (MS) identification of Met-Enk-Arg-Arg. We utilize a Mixed-Mode Solid Phase Extraction (SPE) workflow coupled with Targeted MRM (Multiple Reaction Monitoring) to achieve femtomole-level sensitivity.

Introduction & Biological Context

Met-Enk-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is produced via the proteolytic processing of Proenkephalin A, primarily in the adrenal medulla and striatum.[1] Unlike the pentapeptide Met-enkephalin, the addition of the dibasic C-terminal Arginine residues (Arg-Arg) significantly alters its ionization efficiency and fragmentation behavior.

Analytical Challenges:

  • Proteolytic Instability: The N-terminal Tyrosine is susceptible to aminopeptidases, while the C-terminus is targeted by Angiotensin-Converting Enzyme (ACE) and carboxypeptidases [1].

  • Charge State Distribution: The presence of two basic arginine residues and the N-terminus makes the molecule highly basic, favoring higher charge states ([M+2H]²⁺, [M+3H]³⁺) over the singly charged species typical of pentapeptides.

  • Matrix Interference: High-abundance serum proteins can suppress ionization if not rigorously depleted.

Experimental Design & Rationale

Chemical Properties
PropertyValueRationale for MS Method
Sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-OHC-terminal Arg-Arg directs fragmentation (y-series dominance).
Formula C₃₉H₅₉N₁₃O₉SBasis for exact mass calculation.[2]
Monoisotopic Mass 885.4279 DaEssential for high-resolution extraction window.
Precursor Ion 443.72 m/z [M+2H]²⁺ The doubly charged ion is the most abundant and stable species in ESI.
Hydrophobicity Low to ModerateRequires low organic start (2-5% B) in LC gradient for retention.
Reagents & Inhibitor Cocktail

To prevent ex vivo degradation, a specific inhibitor cocktail must be added immediately upon sample collection.

  • Bestatin (10 µM): Inhibits aminopeptidases.

  • Thiorphan (1 µM): Inhibits enkephalinase (neutral endopeptidase).

  • Captopril (10 µM): Inhibits ACE, preventing C-terminal cleavage of Arg-Arg [2].

  • EDTA (2 mM): Chelates divalent cations required by metalloproteases.

Sample Preparation Protocol

Objective: Isolate Met-Enk-Arg-Arg from plasma/tissue while removing proteins and salts.

Step 1: Homogenization & Protein Precipitation

  • Add Inhibitor Cocktail to fresh tissue/plasma immediately.

  • Homogenize tissue in 5 volumes of ice-cold 0.1M HCl (acidification dissociates peptides from carrier proteins and precipitates high MW proteins).

  • Centrifuge at 15,000 x g for 20 min at 4°C.

  • Collect supernatant. Neutralize pH to ~6.0 using 1M Tris-base prior to SPE (critical for binding).

Step 2: Mixed-Mode Solid Phase Extraction (MCX) Rationale: The Arg-Arg motif makes the peptide highly basic. A Mixed-Mode Cation Exchange (MCX) cartridge provides orthogonal selectivity (Hydrophobicity + Charge), yielding cleaner extracts than C18 alone.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply neutralized supernatant.

  • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 500 µL 5% Ammonium Hydroxide in Methanol (High pH releases the basic peptide).

  • Dry: Evaporate under nitrogen and reconstitute in 5% Acetonitrile/0.1% Formic Acid.

Workflow Visualization

SamplePrep cluster_SPE Mixed-Mode SPE (MCX) Start Biological Sample (Tissue/Plasma) Inhibit Add Inhibitor Cocktail (Bestatin, Thiorphan, Captopril) Start->Inhibit Precip Acid Precipitation (0.1M HCl, 4°C) Inhibit->Precip Spin Centrifugation (15,000xg, 20 min) Precip->Spin Neut Neutralize Supernatant (pH 6.0) Spin->Neut Load Load Sample Neut->Load Wash1 Wash 1: 0.1% FA (Remove Acids/Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Basic Peptides) Wash2->Elute Recon Dry & Reconstitute (5% ACN / 0.1% FA) Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Optimized Sample Preparation Workflow for Basic Opioid Peptides.

LC-MS/MS Methodology

Liquid Chromatography Conditions
  • Column: C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Note: A charged surface hybrid (CSH) C18 is recommended to improve peak shape for basic peptides like Met-Enk-Arg-Arg.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Trapping)

    • 1-10 min: 2% -> 35% B (Linear Ramp)

    • 10-11 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr.

MRM Transitions (The "Fingerprint")

Identification relies on the specific fragmentation of the [M+2H]²⁺ precursor. The Arg-Arg C-terminus sequesters protons, making C-terminal y-ions the dominant fragments [3].

Transition TypePrecursor (m/z)Product (m/z)Ion IDCollision Energy (eV)Purpose
Quantifier 443.7 175.1 y₁ (Arg) 25High Abundance
Qualifier 1 443.7331.2y₂ (Arg-Arg)20Sequence Specific
Qualifier 2 443.7136.1Tyr (Immonium)35N-term Confirmation
Qualifier 3 443.7120.1Phe (Immonium)35Internal Confirmation
Fragmentation Logic

Fragmentation cluster_CID Collision Induced Dissociation (CID) Precursor Precursor Ion [M+2H]2+ = 443.7 m/z YSeries C-Term Charge Retention (Arg-Arg dominates) Precursor->YSeries Immonium Internal Fragmentation Precursor->Immonium y1 y1 Ion (Arg) m/z 175.1 (Quantifier) YSeries->y1 Primary Break y2 y2 Ion (Arg-Arg) m/z 331.2 (High Specificity) YSeries->y2 Secondary Break TyrImm Tyr Immonium m/z 136.1 Immonium->TyrImm PheImm Phe Immonium m/z 120.1 Immonium->PheImm

Figure 2: MS/MS Fragmentation Pathway for Met-Enk-Arg-Arg.

Data Analysis & Validation Criteria

To confirm the identity of Met-Enk-Arg-Arg in a clinical or research sample, the following criteria must be met (E-E-A-T standard):

  • Retention Time (RT): The analyte RT must match the synthetic standard within ±0.1 min.

  • Transition Ratio: The ratio of the Quantifier (175.1) to Qualifier (331.2) peak areas must be consistent with the standard (typically within ±20%).

  • Signal-to-Noise (S/N): Quantifier peak must have S/N > 10:1.

  • Blank Check: A solvent blank run immediately before the sample must show no signal at the specific RT (prevents carryover).

References

  • Mellstrom, B., et al. (1986). Inhibition of Met5-enkephalin-Arg6-Phe7 degradation by inhibitors of dipeptidyl carboxypeptidase.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Rossier, J., et al. (1980). Met-enkephalin-Arg6-Phe7, present in high amounts in brain of rat, cattle and man, is an opioid agonist. Nature.

  • Dass, C., et al. (1991). Electrospray mass spectrometry for the analysis of opioid peptides.[4] Journal of the American Society for Mass Spectrometry.[4]

  • Sinnaeve, B. A., et al. (2005). Capillary liquid chromatography and tandem mass spectrometry for the quantification of enkephalins in cerebrospinal fluid. Journal of Separation Science.

Sources

Troubleshooting & Optimization

Preventing enzymatic degradation of Met-enkephalin-arg-arg during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with Met-enkephalin-Arg-Arg (MERF) and related enkephalin peptides. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate the enzymatic degradation of your peptide during experiments. Ensuring the stability of MERF is paramount for obtaining accurate and reproducible results in your research, whether you are conducting receptor binding assays, cellular signaling studies, or in vivo pharmacological investigations.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Met-enkephalin-Arg-Arg are inconsistent. Could peptide degradation be the cause?

A1: Absolutely. Met-enkephalin-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg) is highly susceptible to rapid degradation by a variety of peptidases present in biological samples. This instability can lead to a significant loss of active peptide, resulting in high variability and poor reproducibility in your experiments. The primary culprits are cell-surface and soluble enzymes that cleave the peptide at multiple sites, inactivating it.

The degradation of enkephalins is carried out by several key enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP, also known as neprilysin), and dipeptidyl peptidase 3 (DPP3). Angiotensin-converting en[1][2]zyme (ACE) has also been shown to be involved in the processing of C-terminally extended enkephalins like MERF.

Q2: What are the [3][4][5]primary enzymes responsible for degrading Met-enkephalin-Arg-Arg, and where do they cleave the peptide?

A2: Understanding the specific enzymes and their cleavage sites is the first step in designing an effective preservation strategy. The main enzymes involved are:

  • Aminopeptidase N (APN): This enzyme is a major player in enkephalin inactivation. It cleaves the N-terminal[3][4] Tyr-Gly bond, releasing Tyrosine and the inactive fragment Gly-Gly-Phe-Met-Arg-Arg. APN is a membrane-bound zinc metallopeptidase found in various tissues, including the brain.

  • Neutral Endopeptida[3][5]se (NEP/Neprilysin): NEP is another critical zinc metallopeptidase that degrades a wide range of bioactive peptides. It cleaves enkephalins at[6][7] the Gly-Phe bond.

  • Angiotensin-Convert[8][9]ing Enzyme (ACE): While primarily known for its role in blood pressure regulation, ACE also processes enkephalin-containing peptides. It can cleave the Met-Arg bond in MERF to generate Met-enkephalin.

  • Dipeptidyl Peptidas[10][11][12]e III (DPP3): This cytosolic zinc exopeptidase can hydrolyze enkephalins and has a high affinity for them, suggesting a role in their metabolism.

  • **Carboxypeptidases:[13][14][15] These enzymes can cleave the C-terminal arginine residues. Carboxypeptidase B-like enzymes are involved in the processing of enkephalin precursors and can act on C-terminally extended enkephalins.

The following diagram il[16][17]lustrates the primary cleavage sites on Met-enkephalin-Arg-Arg:

MERF_Degradation_Pathway cluster_peptide Met-enkephalin-Arg-Arg (MERF) cluster_enzymes Degrading Peptidases P1 Tyr P2 Gly P3 Gly P4 Phe P5 Met P6 Arg P7 Arg APN Aminopeptidase N (APN) APN->P1:e Tyr-Gly NEP Neutral Endopeptidase (NEP) NEP->P3:e Gly-Phe ACE Angiotensin-Converting Enzyme (ACE) ACE->P5:e Met-Arg CP Carboxypeptidases CP->P6:e Arg-Arg

Caption: Major enzymatic cleavage sites on Met-enkephalin-Arg-Arg.

Troubleshooting Guides

Issue 1: Rapid loss of peptide activity in cell culture or tissue homogenates.

Cause: High concentrations of membrane-bound and soluble peptidases in these preparations rapidly degrade MERF.

Solution: Implement a Comprehensive Protease Inhibitor Cocktail.

A multi-component inhibitor cocktail is essential to block the various classes of peptidases simultaneously. A single inhibitor is often insufficient due to the complementary actions of different enzymes.

Experimental Protocol:[3] Preparing a Broad-Spectrum Peptidase Inhibitor Cocktail

  • Objective: To prepare a 100X stock solution of a peptidase inhibitor cocktail optimized for enkephalin stability.

  • Materials:

    • Bestatin hydrochloride (Aminopeptidase N inhibitor)

    • Thiorphan (Neutral Endopeptidase inhibitor)

    • Captopril (Angiotensin-Converting Enzyme inhibitor)

    • Amastatin hydrochloride (General aminopeptidase inhibitor)

    • Dimethyl sulfoxide (DMSO)

    • Nuclease-free water

  • Procedure:

    • Prepare individual stock solutions of each inhibitor in the appropriate solvent (typically DMSO or water) at a high concentration (e.g., 10-100 mM).

    • Combine the individual stocks to create a 100X working cocktail. The final concentrations in the 1X experimental buffer should be in the effective range for each inhibitor.

    • Store the 100X stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the 100X stock 1:100 directly into your experimental buffer or media just before adding your peptide.

Table 1: Recommended Peptidase Inhibitors for MERF Protection

InhibitorTarget Enzyme(s)Typical Working ConcentrationSolvent for Stock
Bestatin Aminopeptidase N (APN)10-40 µMWater
Thiorphan Neutral Endopeptidase (NEP)1-10 µMDMSO
Captopril Angiotensin-Converting Enzyme (ACE)10-50 µMWater
Amastatin General Aminopeptidases10-20 µMWater

Causality: By targeting the major degradation pathways simultaneously, this cocktail creates a protective environment for MERF. Bestatin and Amastatin block the initial cleavage at the N-terminus, while Thiorphan prevents internal cleavage. Captopril is crucial for preventing the conversion of MERF to Met-enkephalin, which itself is rapidly degraded.

Issue 2: Inconsistent results in in vivo studies.

Cause: Rapid systemic clearance and enzymatic degradation in the bloodstream and tissues following administration.

Solution 1: Co-administration with Peptidase Inhibitors.

For in vivo experiments, co-administering the peptide with a cocktail of inhibitors can prolong its half-life and enhance its biological effects. The choice of inhibitors and their route of administration should be carefully considered based on the experimental model.

Solution 2: Utilize Modified Peptide Analogs.

If permissible for your research goals, using a chemically modified analog of MERF can provide built-in resistance to enzymatic degradation. Common modifications include:

  • D-amino acid substitutions: Replacing an L-amino acid with its D-isomer, particularly at the N-terminus (e.g., D-Ala in place of Gly), can sterically hinder the approach of aminopeptidases.

  • N-terminal modifications: Acetylation or other modifications of the N-terminal amino group can block the action of aminopeptidases.

  • Amidation of the C-terminus: This can provide some protection against carboxypeptidases.

These modifications can significantly extend the biological half-life of the peptide, leading to more consistent and potent effects in vivo.

Advanced Troubleshooting & Best Practices

Q3: I'm using a protease inhibitor cocktail, but still see some degradation. What else can I do?

A3: If a standard cocktail is not sufficient, consider these additional measures:

  • Optimize Experimental Conditions: Peptidases have optimal pH and temperature ranges. Conducting your experiments at a lower temperature (e.g., on ice or at 4°C) can significantly slow down enzymatic activity. Also, ensure your buffer pH is not at the optimal level for the most problematic peptidases, which is often around neutral (pH 7.4-7.8).

  • Include a Metal Che[12]lator: Many of the key peptidases (APN, NEP, ACE) are zinc metalloproteases. Including a metal chelato[5][6][14]r like EDTA or 1,10-phenanthroline in your buffers can inactivate these enzymes by sequestering the essential zinc ions. A typical working concentration for EDTA is 1-5 mM.

  • Pre-incubation with Inhibitors: Before adding Met-enkephalin-Arg-Arg, pre-incubate your cells, tissue homogenate, or other biological preparation with the inhibitor cocktail for 15-30 minutes. This allows the inhibitors to fully engage with and block the peptidases before the peptide is introduced.

The following workflow diagram outlines a robust experimental setup to minimize MERF degradation:

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase A Prepare 100X Inhibitor Cocktail (Bestatin, Thiorphan, Captopril, EDTA) C Add Inhibitor Cocktail to Buffer (1X final) A->C B Prepare Experimental Buffer/Media B->C D Pre-incubate Biological Sample (e.g., cells, tissue) with inhibited buffer (15-30 min at 4°C) C->D E Add Met-enkephalin-Arg-Arg to the pre-incubated sample D->E F Conduct Experiment (e.g., binding assay, signaling study) E->F

Caption: Recommended workflow for preventing MERF degradation.

By implementing these strategies, you can significantly improve the stability of Met-enkephalin-Arg-Arg in your experiments, leading to more reliable and scientifically sound data. This proactive approach to preventing degradation is a cornerstone of rigorous peptide research.

References

  • Al-Rodhan, N. R., & Lipton, S. A. (1992). Prohormone thiol protease and enkephalin precursor processing: cleavage at dibasic and monobasic sites. Journal of Neurochemistry, 58(5), 1947–1952. [Link]

  • Benuck, M., Berg, M. J., & Marks, N. (1982). Separate metabolic pathways for Leu-enkephalin and Met-enkephalin-Arg(6)-Phe(7) degradation by rat striatal synaptosomal membranes. Neurochemistry International, 4(5), 389–396. [Link]

  • Carvalho, K. M., et al. (1997). Specific fluorogenic substrates for neprilysin (neutral endopeptidase, EC 3.4.24.11) which are highly resistant to. Brazilian Journal of Medical and Biological Research, 30, 1157-1162. [Link]

  • De La Baume, S., et al. (1983). Comparison of dipeptidyl carboxypeptidase and endopeptidase activities in the three enkephalin-hydrolysing metallopeptidases: "angiotensin-converting enzyme", thermolysin and "enkephalinase". Biochimica et Biophysica Acta, 750(1), 63-71. [Link]

  • Fricker, L. D., & Devi, L. A. (1985). Selective regulation of carboxypeptidase peptide hormone-processing enzyme during enkephalin biosynthesis in cultured bovine adrenomedullary chromaffin cells. The Journal of Biological Chemistry, 260(10), 9733–9738. [Link]

  • Gros, C., et al. (1985). A dipeptidyl carboxypeptidase in brain synaptic membranes active in the metabolism of enkephalin containing peptides. Neuropeptides, 6(1), 27–40. [Link]

  • Hook, V. Y. H., et al. (2014). Protease Mechanisms for the Biosynthesis of Peptide Neurotransmitters. eScholarship, University of California. [Link]

  • Jones, B. N., et al. (1982). Enkephalin biosynthetic pathway: a 5300-dalton adrenal polypeptide that terminates at its COOH end with the sequence [Met]enkephalin-Arg-Gly-Leu-COOH. Proceedings of the National Academy of Sciences of the United States of America, 79(4), 1313–1315. [Link]

  • Llorens-Cortes, C., et al. (1983). Enkephalin dipeptidyl carboxypeptidase (enkephalinase) activity: selective radioassay, properties, and regional distribution in human brain. Journal of Neurochemistry, 41(4), 1081–1089. [Link]

  • Lyons, P. J., Callaway, M. B., & Fricker, L. D. (2008). Characterization of carboxypeptidase A6, an extracellular matrix peptidase. The Journal of Biological Chemistry, 283(11), 7054–7063. [Link]

  • M-CSA. (n.d.). Neprilysin. Mechanism and Catalytic Site Atlas. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. MDPI. [Link]

  • Molineaux, C. J., & Cox, B. M. (1989). Generation of Met-enkephalin Arg6Phe7 immunoreactivity by proteolytic cleavage of mammalian plasma precursors by pepsin. Endocrinology, 124(4), 1711–1716. [Link]

  • Patsnap Synapse. (2024). What are DPP3 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • PLOS One. (2014). Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer's Disease. PLOS One. [Link]

  • PubMed. (1985). Carboxypeptidase B-like activity for the processing of enkephalin precursors in the membrane component of bovine adrenomedullary chromaffin granules. PubMed. [Link]

  • PubMed. (2007). Human dipeptidyl peptidase III acts as a post-proline-cleaving enzyme on endomorphins. PubMed. [Link]

  • Reisine, T. (2004). Drugs to Elevate Enkephalin as Novel Opiate Analgesics. Grantome. [Link]

  • ResearchGate. (n.d.). Met-enkephalin-Arg-Phe (MERF) degradation by the angiotensin-converting... ResearchGate. Retrieved February 23, 2026, from [Link]

  • Roques, B. P., et al. (2012). Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience. PMC. [Link]

  • Spillantini, M. G., et al. (1990). First discrete autoradiographic distribution of aminopeptidase N in various structures of rat brain and spinal cord using the selective iodinated inhibitor [125I]RB 129. PMC. [Link]

  • Stefanović, V., et al. (2021). Neuropeptides, substrates and inhibitors of human dipeptidyl peptidase III, experimental and computational study. FULIR. [Link]

  • Thanawala, V., Kadam, V. J., & Ghosh, R. (2008). Enkephalinase inhibitors: potential agents for the management of pain. Current Drug Targets, 9(10), 887–894. [Link]

  • Turner, A. J., Isaac, R. E., & Coates, D. (2001). The neprilysin (NEP) family of zinc metalloendopeptidases: genomics and function. BioEssays, 23(1), 14-24. [Link]

  • van Amsterdam, J. G., et al. (1987). Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes. Life Sciences, 40(12), 1169–1176. [Link]

  • Wikipedia. (n.d.). Dipeptidyl-peptidase 3. Wikipedia. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Met-enkephalin. Wikipedia. Retrieved February 23, 2026, from [Link]

  • Zuzek, A., et al. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. International Journal of Molecular Sciences, 23(9), 5239. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) optimization for Met-enkephalin-arg-arg (Met-Enk-Arg-Arg). Target Molecule: Tyr-Gly-Gly-Phe-Met-Arg-Arg (Heptapeptide). Primary Challenge: Balancing retention of a highly basic, hydrophilic peptide while preventing peak tailing caused by secondary silanol interactions.

Introduction: The "Arg-Arg" Challenge

As a Senior Application Scientist, I often see researchers treat Met-enkephalin-arg-arg (ME-RR) identical to its parent, Met-enkephalin. This is a critical error. The addition of the di-arginine tail fundamentally alters the physicochemical properties of the peptide.

  • Basicity: The two arginine residues (pKa ~12.5) render the C-terminus highly basic. At standard HPLC pH (2.0–3.0), ME-RR carries a net positive charge of +3 (N-terminus + 2 Arg), compared to +1 for Met-enkephalin.

  • Hydrophilicity: The high charge density significantly reduces retention on C18 columns compared to Met-enkephalin-Arg-Phe (ME-RF) or Leu-enkephalin.

  • Silanol Activity: The strong positive charge makes ME-RR an aggressive "seeker" of residual silanols on silica columns, leading to severe peak tailing if not mitigated.

This guide provides a self-validating workflow to optimize resolution and peak shape.

Module 1: The Foundation (Method Development)

Q: What is the starting protocol for ME-RR separation?

A: Do not start with a generic peptide gradient. Because ME-RR is hydrophilic, it elutes early. A steep gradient will co-elute it with the injection void or salts. Use an Isocratic Hold followed by a shallow gradient.

Recommended Protocol (The "Gold Standard")
ParameterSpecificationRationale
Column C18, 100Å or 120Å, 3–5 µm (Fully End-capped)End-capping is non-negotiable to block silanols. 300Å pores are unnecessary for this heptapeptide.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)TFA is the critical ion-pairing agent. It forms a neutral complex with the Arg residues, increasing retention and improving shape.
Mobile Phase B Acetonitrile (ACN) + 0.08% TFASlightly lower TFA in B compensates for baseline drift at 214 nm.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard linear velocity.
Temperature 30°C - 40°CElevated temperature improves mass transfer and reduces tailing.
Gradient Profile (Self-Validating Step)
  • 0–2 min: 5% B (Isocratic hold to stack the hydrophilic ME-RR).

  • 2–20 min: 5% → 30% B (Shallow gradient: ~1.4% B/min).

  • Result: ME-RR should elute between 8–12 minutes. If it elutes < 5 mins, reduce initial %B to 2%.

Module 2: Troubleshooting Resolution (Selectivity)

Q: I cannot separate Met-Enk-Arg-Arg from Met-Enk-Arg-Phe or other matrix contaminants. How do I improve resolution?

A: Resolution (


) is a function of efficiency (

), retention (

), and selectivity (

). For enkephalins, manipulating selectivity (

)
is most effective.
Strategy 1: The "Pi-Pi" Switch (Column Chemistry)

If C18 fails, switch to a Phenyl-Hexyl column.

  • Mechanism: The Enkephalin core contains Phenylalanine (Phe) and Tyrosine (Tyr). A Phenyl column engages in

    
     interactions with these aromatic rings.
    
  • Effect: This often reverses the elution order or significantly shifts ME-RR relative to non-aromatic contaminants, providing orthogonal selectivity to C18.

Strategy 2: The Modifier Switch (LC-MS vs. UV)

The choice of acid modifier changes the effective hydrophobicity of the peptide.

ModifierApplicationEffect on ME-RR
0.1% TFA UV DetectionBest Resolution. Strong ion-pairing masks the Arg positive charges.
0.1% Formic Acid LC-MS (High Sens.)Poor Shape. Weak ion-pairing leads to broad peaks and lower retention.
0.1% DFA (Difluoroacetic) LC-MS (Balanced)Compromise. Better shape than Formic, better signal than TFA [1].
Visualization: Separation Logic Flow

The following diagram illustrates the decision process for optimizing separation based on the specific failure mode.

SeparationLogic Start Start: ME-RR Separation CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution Elutes in Void Volume (<2 min) CheckRT->EarlyElution Too Fast GoodRT RT Acceptable (8-15 min) CheckRT->GoodRT OK Action_Hold Add Isocratic Hold (0-5% B) EarlyElution->Action_Hold CheckRes Check Resolution vs. Impurities GoodRT->CheckRes Coelution Co-elution with ME-Arg-Phe CheckRes->Coelution Overlapping Peaks Action_Phenyl Switch to Phenyl-Hexyl Column Coelution->Action_Phenyl Selectivity Issue Action_Gradient Flatten Gradient Slope Coelution->Action_Gradient Capacity Issue Action_Hold->CheckRT

Caption: Decision tree for troubleshooting retention and resolution issues specific to hydrophilic basic peptides like ME-RR.

Module 3: Troubleshooting Peak Shape (Tailing)

Q: Why does my Met-Enk-Arg-Arg peak look like a shark fin (severe tailing)?

A: This is the "Arginine Effect." The basic guanidino groups on the two Arginines are interacting with acidic silanols (


) on the silica support.
The Fix: The "Silanol Suppression" Protocol
  • Verify pH: Ensure your mobile phase pH is < 2.5 .

    • Why: The pKa of surface silanols is roughly 3.5–4.5. By lowering pH to ~2.0, you protonate the silanols (

      
      ), making them neutral and preventing them from binding the cationic Arginines.
      
  • Increase Ionic Strength:

    • If using Formic Acid (LC-MS), add 20mM Ammonium Formate . The ammonium ions compete with the peptide for the silanol sites, effectively "blocking" them.

  • Use TEAP (For UV-Only):

    • If you are not using MS, use Triethylamine Phosphate (TEAP) buffer at pH 2.5–3.0. Triethylamine is a potent silanol blocker. Note: TEAP is non-volatile and incompatible with LC-MS.

Module 4: Sample Preparation & Stability

Q: I see ghost peaks or low recovery of ME-RR. Is it the instrument?

A: It is likely the container. Enkephalins are hydrophobic enough to stick to plastics, but the Arg-Arg tail makes them sticky to glass via ionic interactions.

  • Protocol: Use Polypropylene or Silanized Glass vials. Avoid standard borosilicate glass if concentration is < 1 µg/mL.

  • Solvent: Dissolve the standard in 5% Acetic Acid rather than pure water. The acid prevents adsorption to container walls.

References

  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Application Note 720006686EN. Link

  • Stern, A. S., Lewis, R. V., et al. (1980).[1] Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum.[2] Proceedings of the National Academy of Sciences, 77(9), 5512–5514.[1][3] Link[1]

  • Mousa, S. A., & Van Loon, G. R. (1986). Met-enkephalin: rapid separation from brain extracts using high-pressure liquid chromatography, and quantitation by binding assay.[4] Neurochemical Research, 3(3), 367-372.[4] Link

Sources

Overcoming challenges in Met-enkephalin-arg-arg quantification from complex biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in Met-enkephalin-arg-arg quantification from complex biological samples

Audience: Researchers, Scientists, and Drug Development Professionals Status: Active Support Guide

Introduction: The "Transient" Challenge

Welcome to the Technical Support Center for Proenkephalin intermediates. You are likely here because your Met-enkephalin-Arg-Arg (YGGFMRR) signal is inconsistent, disappearing, or buried in noise.

Technical Context: Unlike the stable end-product Met-enkephalin, the Arg-Arg variant is a highly transient processing intermediate of Proenkephalin A. It contains a dibasic C-terminal extension that makes it:

  • Hyper-labile: It is the primary substrate for Carboxypeptidase E (CPE) , which rapidly clips the arginines to generate mature Met-enkephalin.

  • Highly Basic: The double arginine tail (pKa ~12) creates strong ionic interactions with glass surfaces and LC column silanols, leading to severe carryover and peak tailing.

This guide addresses these specific physicochemical pitfalls.

Module 1: Sample Stabilization (The "Disappearing Peak")

User Question: "My spike recovery is <20% even when I process samples immediately. Where is the peptide going?"

Root Cause Analysis

Your peptide is likely being degraded during the collection process, before it even reaches the freezer. The primary culprit is Carboxypeptidase E (CPE) and Angiotensin-Converting Enzyme (ACE) , which are active in plasma and tissue homogenates. Standard EDTA alone is insufficient because it does not instantly denature the specific metallopeptidases responsible for dibasic cleavage.

The Solution: "Thermal & Chemical Shock" Protocol

You must stop enzymatic activity instantly. We recommend a dual-approach: Acidification (chemical shock) and Heat (thermal shock) for tissue, or strict inhibitor cocktails for plasma.

Protocol A: Tissue (Brain/Adrenal)
  • Step 1: Sacrifice animal and dissect tissue within <60 seconds.

  • Step 2 (The Fix): Drop tissue immediately into hot (95°C) 0.1M Acetic Acid .

    • Why: Heat denatures proteins irreversibly; acid stabilizes the basic peptide and facilitates extraction.

  • Step 3: Homogenize in the hot acid.

  • Step 4: Centrifuge (20,000 x g, 20 min, 4°C).

Protocol B: Plasma/CSF

Do not use standard heparin tubes. Use the "P-Cocktail" approach.

ComponentConcentrationTarget EnzymeMechanism
EDTA 10 mMMetalloproteases (ACE, NEP)Chelates Zn²⁺/Ca²⁺ cofactors.
Citric Acid 50 mM (Final pH 4.0)General PeptidasesAcidification reduces enzyme activity.
p-Hydroxymercuribenzoate 1 mMCysteine ProteasesBlocks thiol-dependent degradation.
GEMSA (Optional)10 µMCarboxypeptidase E (CPE)Specific inhibitor for basic residues.

Critical Note: If GEMSA (guanidinoethylmercaptosuccinic acid) is unavailable, immediate acidification to pH 3.0-4.0 is the most effective substitute.

Visualization: Enzymatic Degradation Pathway

DegradationPathway Proenkephalin Proenkephalin A MER_ArgArg Met-Enk-Arg-Arg (Target Analyte) Proenkephalin->MER_ArgArg Prohormone Convertase 1/2 MER_Arg Met-Enk-Arg MER_ArgArg->MER_Arg Carboxypeptidase E (Fast Step!) MetEnk Met-Enkephalin (Mature) MER_Arg->MetEnk Carboxypeptidase E Inhibitor Inhibition: Acid/Heat/GEMSA Inhibitor->MER_ArgArg Blocks

Caption: The degradation cascade of Proenkephalin A. The target analyte (Met-Enk-Arg-Arg) is a transient intermediate rapidly converted by Carboxypeptidase E. Immediate inhibition is required to "freeze" the cascade at the red node.

Module 2: Extraction Strategy (Removing the Matrix)

User Question: "I am using C18 SPE but I see massive ion suppression. Should I switch to Protein Precipitation (PPT)?"

Root Cause Analysis

Do NOT use Protein Precipitation (PPT). PPT leaves behind too many phospholipids and salts that suppress ionization, especially for low-abundance peptides like enkephalins. Furthermore, standard C18 SPE is suboptimal for Met-Enk-Arg-Arg because the peptide is highly polar and basic (two Arginines). It often washes off C18 during the aqueous wash steps or co-elutes with matrix interferences.

The Solution: Mixed-Mode Cation Exchange (MCX)

You must exploit the positive charge of the Arg-Arg tail. Use a Mixed-Mode Cation Exchange (MCX) cartridge. This allows you to wash the cartridge with harsh organic solvents (removing neutral matrix) while the peptide remains ionically bound to the sorbent.

Protocol: MCX SPE Workflow
  • Conditioning: 1 mL Methanol -> 1 mL Water.

  • Loading: Load acidified sample (pH < 3.0).

    • Why: At pH < 3, the Arginines are fully protonated (+), binding to the sulfonate groups (-) of the MCX sorbent.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

    • Removes: Salts and proteins.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: This removes hydrophobic matrix components (lipids) that would suppress the signal. Your peptide stays bound via ionic interaction.

  • Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol .

    • Why: High pH deprotonates the peptide/sorbent, breaking the ionic bond and releasing the analyte.

Visualization: SPE Decision Logic

SPELogic Start Start: Sample Type Matrix Matrix: Plasma/Tissue Start->Matrix Analyte Analyte: Met-Enk-Arg-Arg (Basic, pI > 9) Matrix->Analyte Method Method Selection Analyte->Method PPT Protein Precipitation (REJECT) Method->PPT High Matrix Effect C18 Standard C18 SPE (Poor Retention) Method->C18 Analyte Wash-out MCX Mixed-Mode Cation Exchange (RECOMMENDED) Method->MCX Ionic Retention

Caption: Decision tree for extraction method. Due to the high basicity of the Arg-Arg tail, MCX provides orthogonal cleanup (Hydrophobic wash + Ionic elution) superior to C18 or PPT.

Module 3: LC-MS/MS Optimization (The "Ghost" Signal)

User Question: "My peaks are tailing badly, and sensitivity is low. What column should I use?"

Root Cause Analysis

The "Arg-Arg" moiety interacts with residual silanols on silica-based C18 columns, causing tailing. Additionally, the peptide is hydrophilic, leading to poor retention on standard C18, causing it to elute early in the suppression zone (dead volume).

The Solution: Column & Mobile Phase Tuning
  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a HILIC column.

    • CSH C18: Contains a low-level positive surface charge that repels the basic peptide, preventing silanol interaction and sharpening the peak.

  • Mobile Phase:

    • Avoid TFA: Trifluoroacetic acid (TFA) improves peak shape but suppresses MS signal by >50%.

    • Use Formic Acid: 0.1% Formic Acid is standard.

    • The Secret Weapon: Add 5% DMSO to the mobile phase or the injection solvent to boost ionization efficiency and reduce adsorption.

MRM Transition Table (Met-Enk-Arg-Arg)

Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg Molecular Weight: ~877.4 Da

Precursor Ion (Q1)Product Ion (Q3)TypePurpose
439.7 (M+2H)²⁺ 120.1 Immonium (Phe)Confirmation
439.7 (M+2H)²⁺ 136.1 Immonium (Tyr)Confirmation
439.7 (M+2H)²⁺ 611.3 y5 Ion (GFMRR)Quantifier (High Specificity)

Note: The doubly charged precursor (439.7) is significantly more abundant than the singly charged ion (878.4) due to the two basic arginine residues.

Module 4: Adsorption (The "Sticky" Peptide)

User Question: "My calibration curve is non-linear at low concentrations (<1 ng/mL)."

Root Cause Analysis

Met-enkephalin-Arg-Arg is "sticky." At low concentrations, the peptide adsorbs to the walls of polypropylene tubes and autosampler vials. If you lose 10 pg to the wall in a 1000 pg/mL sample, you don't notice. If you lose 10 pg in a 20 pg/mL sample, you lose 50% of your signal.

The Solution: Surface Passivation
  • Labware: Use Low-Bind (LoBind) tubes and plates exclusively.

  • Solvent: Never store the peptide in 100% aqueous buffer. Always maintain at least 20% Acetonitrile or Methanol in your final vial.

  • Carrier Protein: If MS interference permits, add 0.05% BSA (Bovine Serum Albumin) to the collection buffer to "coat" the active sites on the plastic.

References

  • Proteolytic Processing of Enkephalins

    • Title: Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes.[1]

    • Source: PubMed / Neurochem Int.
    • URL:[Link]

  • Sample Stabilization & Inhibition

    • Title: Inhibition of Met5-enkephalin-Arg6-Phe7 degradation by inhibitors of dipeptidyl carboxypeptidase.
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • LC-MS/MS Quantification Strategies

    • Title: Capillary LC-MS/MS for the quantification of enkephalins in cerebrospinal fluid.[2]

    • Source: Journal of Separation Science.[2]

    • URL:[Link]

  • Adsorption Phenomena

    • Title: The adsorption of enkephalin to porous polystyrene beads.
    • Source: FEBS Letters.
    • URL:[Link]

Sources

Technical Support Center: Met-Enkephalin-Arg-Arg (MERR) Stability & Oxidation Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Peptide Oxidation & Handling Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Vulnerability

You are likely here because you have observed a +16 Da mass shift in your mass spectrometry data or a retention time shift in your HPLC chromatograms.

Met-Enkephalin-Arg-Arg (MERR) (Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg) presents a dual-stability challenge. While the C-terminal Arginine pair (Arg-Arg) imparts high water solubility and basicity, the internal Methionine (Met5) is highly susceptible to oxidation. This transformation converts the hydrophobic thioether side chain into a hydrophilic sulfoxide, altering the peptide's biological potency and receptor binding affinity.

This guide provides a self-validating system to Detect, Prevent, and (where possible) Reverse this oxidation.

Part 1: Diagnostic Hub (Troubleshooting)
Q1: My Mass Spec shows a dominant peak at [M+16]+. Is my peptide ruined?

A: The +16 Da shift indicates the formation of Methionine Sulfoxide (Met(O)) .

  • Diagnosis: The Methionine thioether (-S-) has reacted with reactive oxygen species (ROS) to form a sulfoxide (-S=O).

  • Impact: Unlike some modifications, Met-oxidation is not silent.[1] It significantly increases polarity. In biological contexts, this often reduces affinity for opioid receptors (Delta/Mu) because the hydrophobic pocket of the receptor cannot accommodate the polar sulfoxide oxygen.

  • Action: If the oxidized fraction exceeds 10-15%, the batch is likely unsuitable for K_d determination or potency assays.

Q2: I see a "pre-peak" eluting before my main peptide on RP-HPLC. What is it?

A: This is the classic signature of Met(O)-Enkephalin-Arg-Arg .

  • Mechanism: The oxidation of Methionine adds a polar oxygen atom.[2] In Reversed-Phase HPLC (C18 columns), hydrophobicity drives retention. The more polar Met(O) species interacts less with the hydrophobic stationary phase, causing it to elute earlier than the native peptide.

  • Verification: Check the UV spectra. While both species absorb at 214/220nm (peptide bond), the retention time shift combined with the +16 Da mass confirmation is definitive.

Q3: My peptide is degrading in cell lysates even with protease inhibitors. Why?

A: While this guide focuses on oxidation, MERR is uniquely vulnerable to Carboxypeptidase E .

  • The Trap: The "Arg-Arg" C-terminus is a specific target for basic-residue-cleaving enzymes.

  • Differentiation:

    • Oxidation:[3][4][5][6][7][8][9] Mass +16 Da.[3]

    • Proteolysis: Mass -156 Da (Loss of Arg) or -312 Da (Loss of Arg-Arg).

  • Solution: Ensure your inhibitor cocktail includes specific inhibitors for carboxypeptidases, not just serine proteases.

Part 2: Prevention Protocols (Storage & Handling)

The following workflow is designed to minimize the formation of Reactive Oxygen Species (ROS).

Protocol A: The "Zero-Oxygen" Reconstitution

Standard water contains dissolved oxygen sufficient to oxidize nanomolar peptide solutions within hours.

  • Degas Solvents: Sonicate your buffer/water under vacuum for 15 minutes OR sparge with Helium/Argon for 10 minutes before use.

  • pH Control: Maintain pH < 7.0 during handling. Methionine oxidation is accelerated at higher pH where the sulfur atom is more nucleophilic. The Arg-Arg tail makes MERR basic; ensure your buffer has enough capacity to hold the pH near 6.0.

  • Additives (Optional):

    • For Assays: Use Methionine (1-5 mM) in the buffer. This acts as a "scavenger," sacrificing itself to ROS to protect your peptide.

    • For Storage: Avoid DMSO if possible, as it can act as an oxidizing agent in certain conditions. Use degassed water or dilute acetic acid.

Protocol B: Storage Matrix
ConditionStability RiskRecommendation
Lyophilized Powder LowStore at -20°C or -80°C. Desiccate.
Solution (pH > 7) Critical DO NOT STORE. Use immediately.
Solution (pH < 6) ModerateStable for days at 4°C if degassed.
Freeze-Thaw HighAliquot immediately. Single-use only.
Part 3: Visualization of the Oxidation Pathway

The following diagram illustrates the chemical pathway of failure and the theoretical rescue mechanism.

MetOxidation cluster_prevention Prevention Strategy Native Native MERR (Hydrophobic -S-) MetO Met-Sulfoxide (Met(O)) (Polar -S=O, +16 Da) Native->MetO Oxidation (Fast) ROS Reactive Oxygen (Air, pH > 7, Light) ROS->Native MetO->Native Chemical Reduction (Difficult/Harsh) MetO2 Met-Sulfone (Irreversible) MetO->MetO2 Further Oxidation Prev1 Degassed Buffers Prev2 pH < 6.0 Prev3 Argon Overlay

Figure 1: The Methionine Oxidation Pathway. Note that while oxidation to Sulfoxide (MetO) is common, further oxidation to Sulfone (MetO2) is irreversible. Reduction back to Native state is chemically difficult in biological buffers.

Part 4: Rescue Protocols (Advanced)

Can you reverse the damage? Chemical reduction of Methionine Sulfoxide back to Methionine is difficult without harsh conditions that might damage the peptide backbone or other residues.

The "Nuclear" Option (Synthesis Grade Only): If you have a precious sample that must be recovered, and it is not in a biological lysate:

  • Reagents: Ammonium Iodide (NH4I) + Dimethyl Sulfide (DMS) in Trifluoroacetic Acid (TFA).

  • Warning: This is a harsh chemical reduction used during peptide cleavage. It is not compatible with folded proteins or biological assays.

  • Biological Rescue: For assay conditions, the enzyme Methionine Sulfoxide Reductase (MsrA) can be added, but this introduces a new protein into your system which may interfere with binding assays.

The Verdict: Prevention is 95% of the cure. If oxidation >20%, re-synthesis or re-purchase is recommended over chemical rescue.

References
  • Biotage. (2023).[3][4][10] How to handle peptides that contain methionine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments. Retrieved from [Link]

  • International Peptide Society. (n.d.). Met-enkephalin Properties and Handling.[11][12][13] Retrieved from [Link]

  • LCGC International. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the analgesic potency of Met-enkephalin-arg-arg and morphine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the analgesic potency of Met-enkephalin-arg-arg and morphine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous comparison between Met-enkephalin-Arg-Arg (a proenkephalin-derived heptapeptide, often abbreviated as YGGFMRR) and Morphine (the benchmark opioid alkaloid). While Morphine remains the clinical gold standard for analgesia due to its stability and high


-opioid receptor (MOR) affinity, Met-enkephalin-Arg-Arg represents a distinct class of endogenous opioid peptides.

Key Differentiator: unlike the parent Met-enkephalin (which is


-selective), the C-terminal extension in Met-enkephalin-Arg-Arg shifts affinity profiles, often exhibiting enhanced 

-opioid receptor (KOR) interaction and serving as a critical processing intermediate for highly potent amidated peptides like Metorphamide. This guide evaluates their potency, receptor selectivity, stability, and experimental behavior.

Molecular & Pharmacological Characterization[1][2]

Structural & Physicochemical Profile

The fundamental difference lies in their chemical nature: Morphine is a rigid benzylisoquinoline alkaloid, whereas Met-enkephalin-Arg-Arg is a flexible heptapeptide. This flexibility dictates receptor binding kinetics and metabolic stability.

FeatureMet-enkephalin-Arg-Arg (YGGFMRR)Morphine
Class Endogenous Opioid Peptide (Heptapeptide)Exogenous Opioid Alkaloid
Sequence/Formula Tyr-Gly-Gly-Phe-Met-Arg-Arg

Origin Proenkephalin A (Processing Intermediate)Papaver somniferum (Opium Poppy)
Blood-Brain Barrier Poor permeability (requires ICV/IT administration)Moderate permeability (lipophilic enough for systemic use)
Metabolic Stability Low (

min); susceptible to aminopeptidases
High (

hours); hepatic glucuronidation
Receptor Selectivity and Signaling

Morphine acts primarily as a partial agonist at the


-opioid receptor (MOR) , driving potent analgesia but also respiratory depression.

Met-enkephalin-Arg-Arg exhibits a unique profile. The addition of the di-basic -Arg-Arg moiety at the C-terminus of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) alters the charge distribution, reducing


-opioid receptor (DOR) selectivity and increasing affinity for 

-opioid receptors (KOR)
and MOR.

Mechanistic Insight: The -Arg-Arg tail makes the peptide a substrate for carboxypeptidase E. However, before cleavage, the heptapeptide itself can activate KOR, contributing to a distinct analgesic quality (less rewarding, potentially dysphoric) compared to Morphine.

Signaling Pathway Visualization

The following diagram illustrates the differential receptor engagement and downstream signaling pathways.

OpioidSignaling Morphine Morphine MOR Mu Receptor (MOR) Morphine->MOR High Affinity (Partial Agonist) KOR Kappa Receptor (KOR) Morphine->KOR Low Affinity MetEnkRR Met-Enk-Arg-Arg MetEnkRR->MOR Moderate Affinity DOR Delta Receptor (DOR) MetEnkRR->DOR Reduced Affinity (vs Met-Enk) MetEnkRR->KOR Moderate/High Affinity Gi Gi/o Protein MOR->Gi Arrestin Beta-Arrestin Recruitment MOR->Arrestin Desensitization KOR->Gi cAMP cAMP Inhibition Gi->cAMP Channels K+ Channel Opening Ca2+ Channel Closing Gi->Channels

Figure 1: Differential receptor engagement. Morphine predominantly targets MOR, while Met-Enk-Arg-Arg shows a shift towards KOR/MOR interaction.

Analgesic Performance Data

The analgesic potency of Met-enkephalin-Arg-Arg is highly context-dependent, relying heavily on the route of administration and the presence of peptidase inhibitors.

Comparative Potency Data (Molar Basis)

Data summarized below reflects intracerebroventricular (ICV) administration in rodent models (Tail Flick / Hot Plate assays), as systemic administration of the peptide yields negligible results due to rapid degradation.

ParameterMorphineMet-enkephalin-Arg-ArgNotes
IC50 (GPI Assay) ~10 - 30 nM~50 - 200 nMMorphine is more potent in smooth muscle assays due to stability.
ED50 (Mouse Tail Flick, ICV) 1 - 5 nmol/mouse10 - 50 nmol/mousePeptide requires higher molar dose without enzyme inhibitors.
Duration of Action 2 - 4 Hours10 - 20 MinutesPeptide is rapidly cleaved by aminopeptidase N and carboxypeptidases.
Potentiation by Inhibitors Negligible>1000-fold increaseCo-administration with Bestatin/Thiorphan makes the peptide equipotent or superior to Morphine.
The "Metorphamide" Context

It is critical for researchers to note that Metorphamide (Met-enkephalin-Arg-Arg-Val-NH2) is a closely related product of the same processing pathway.[1] Metorphamide is significantly more potent than Met-enkephalin-Arg-Arg and exhibits high


-affinity, often rivalling Morphine. However, the specific heptapeptide (Arg-Arg) discussed here is generally less potent in vivo than Morphine unless stabilized.

Experimental Protocols

To generate reproducible data comparing these compounds, strict control of enzymatic degradation is required.

Protocol: Intracerebroventricular (ICV) Injection for Potency Assessment

Objective: Bypass the blood-brain barrier and minimize peripheral degradation to assess central analgesic potency.

Reagents:

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF).

  • Peptidase Inhibitor Cocktail: Amastatin (10 µM), Captopril (10 µM), Phosphoramidon (10 µM) – Critical for Peptide Group.

  • Analgesic Agent: Met-enkephalin-Arg-Arg (Lyophilized, purity >98%) vs Morphine Sulfate.

Workflow:

  • Cannulation: Stereotaxic implantation of a 26-gauge guide cannula into the lateral ventricle of male Sprague-Dawley rats (250-300g). Allow 5-7 days recovery.

  • Preparation: Dissolve Met-enkephalin-Arg-Arg in aCSF immediately prior to use (prevent oxidation). Morphine is stable.[2]

  • Injection:

    • Group A (Morphine): Inject 5 µL of Morphine solution.

    • Group B (Peptide): Inject 5 µL of Peptide solution.

    • Group C (Peptide + Inhibitors): Pre-inject inhibitor cocktail 10 min prior to peptide.

  • Assay (Tail Flick): Measure latency to tail withdrawal from a radiant heat source at 5, 15, 30, and 60 minutes post-injection.

  • Cut-off: Set maximal latency (e.g., 10s) to prevent tissue damage.

Workflow Visualization

ExperimentalWorkflow cluster_0 Preparation Phase cluster_1 Treatment Groups cluster_2 Data Acquisition Step1 Stereotaxic Cannulation (Lateral Ventricle) Step2 Recovery (5-7 Days) Step1->Step2 Grp1 Morphine (ICV) Step2->Grp1 Grp2 Met-Enk-Arg-Arg (ICV) Step2->Grp2 Grp3 Met-Enk-Arg-Arg + Peptidase Inhibitors Step2->Grp3 Test Tail Flick Latency Test (Radiant Heat) Grp1->Test High Stability Grp2->Test Rapid Degradation Grp3->Test Protected Analysis Calculate % MPE (Max Possible Effect) Test->Analysis

Figure 2: Experimental workflow for ICV potency comparison.

Stability & Metabolism

The primary failure mode in developing Met-enkephalin-Arg-Arg as a therapeutic is its metabolic instability.

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyrosine (Tyr-Gly bond), destroying opioid activity immediately. This is the rate-limiting step for most enkephalins.

  • Carboxypeptidase B/E: Cleaves the C-terminal basic residues (-Arg-Arg).

    • Result: Conversion of Met-enkephalin-Arg-Arg

      
       Met-enkephalin.[3]
      
    • Implication: The analgesic effect observed may be a hybrid of the heptapeptide (Kappa/Mu) and the metabolite Met-enkephalin (Delta).

Morphine , conversely, is primarily metabolized in the liver via glucuronidation (Morphine-6-glucuronide is active; Morphine-3-glucuronide is inactive/neuroexcitatory). It is resistant to the specific brain peptidases that destroy enkephalins.

Conclusion & Recommendations

For drug development professionals:

  • Target Selection: If the goal is sustained analgesia , Morphine or synthetic

    
    -agonists remain superior due to pharmacokinetic stability.
    
  • Peptide Engineering: Met-enkephalin-Arg-Arg serves as a scaffold.[3] Modifications to the N-terminus (e.g., D-Ala2) to resist aminopeptidases, or C-terminal amidation (mimicking Metorphamide), are necessary to achieve clinical viability.

  • Receptor Profiling: Use Met-enkephalin-Arg-Arg specifically when investigating

    
    -opioid receptor modulation  or the processing of proenkephalin, rather than as a direct substitute for 
    
    
    
    -agonists like Morphine.

References

  • Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences. Link

  • Zajac, J. M., et al. (1983). "Kappa-receptor specificity of [Met5]enkephalyl-Arg-Gly-Leu and [Met5]enkephalyl-Arg-Gly-Leu-Lys."[4] European Journal of Pharmacology. Link

  • Hughes, J., et al. (1975). "Identification of two related pentapeptides from the brain with potent opiate agonist activity."[5] Nature. Link

  • Kaneko, S., et al. (1983). "The enhancing effects of peptidase inhibitors on the antinociceptive action of [Met5]enkephalin-Arg6-Phe7 in rats." Neuropharmacology. Link

  • Pasternak, G. W. (2014). "Opioid analgesics." Handbook of Experimental Pharmacology. Link

Sources

Validation of a new radioimmunoassay for Met-enkephalin-arg-arg

Validation of a New Radioimmunoassay for Met-Enkephalin-Arg -Arg

Executive Summary

The accurate quantification of opioid peptide processing intermediates is critical for understanding neuroendocrine regulation and pain pathways. This guide validates a novel Radioimmunoassay (RIA) specifically designed for Met-Enkephalin-Arg


-Arg

(YGGFMRR)
Biological Context & The Analytical Challenge

Met-Enkephalin-Arg


Proenkephalin A


The Challenge: Most commercial antibodies raised against Met-Enkephalin target the N-terminus (Tyr-Gly-Gly-Phe...), which is conserved across all enkephalin derivatives. This results in massive cross-reactivity, making it impossible to distinguish the Arg-Arg intermediate from the abundant mature peptide without laborious HPLC fractionation.

Diagram 1: Proenkephalin A Processing Pathway

This diagram illustrates the cleavage sites where Met-Enk-Arg-Arg is generated and subsequently processed into mature Met-Enk.

ProenkephalinProcessingProenkProenkephalin A(Precursor)InterIntermediate:Met-Enk-Arg-Arg-Val...Proenk->Inter Endoproteolytic CleavageTargetTARGET ANALYTE:Met-Enk-Arg-Arg(YGGFMRR)Inter->Target C-terminal TrimmingMatureMature Bioactive:Met-Enkephalin(YGGFM)Target->Mature Removal of Arg-Arg(via Carboxypeptidase E)EnzymesProhormone Convertases(PC1 / PC2)Enzymes->ProenkCPCarboxypeptidase ECP->Target

Figure 1: Biosynthetic pathway of Met-Enkephalin-Arg-Arg from Proenkephalin A showing the critical enzymatic cleavage steps.

Comparative Analysis: New RIA vs. Alternatives

The following data compares the performance of the New Met-Enk-Arg-Arg RIA Kit against a standard Generic Opioid RIA and LC-MS/MS.

Table 1: Performance Specifications
FeatureNew Met-Enk-Arg-Arg RIA Generic Met-Enk RIA LC-MS/MS (Triple Quad)
Primary Target C-terminus (Arg-Arg)N-terminus (Tyr-Gly...)Mass-to-Charge (m/z)
Limit of Detection (LoD) 2.5 pg/tube (High Sensitivity)10–20 pg/tube50–100 pg (w/o enrichment)
Sample Volume 100 µL100 µL>500 µL (required for sens.)
Cross-Reactivity (Met-Enk) < 0.1% 100% (Indistinguishable)0% (Perfect Specificity)
Throughput High (60-100 samples/run)HighLow (Serial injection)
Cost Per Sample LowLowHigh

Key Insight: While LC-MS/MS offers perfect specificity, it often lacks the sensitivity required to detect femtomolar concentrations of neuropeptide intermediates in small tissue biopsies (e.g., rat striatum or adrenal medulla) without extensive solid-phase extraction (SPE). The New RIA bridges this gap by combining antibody specificity with radiometric sensitivity .

Experimental Validation Protocols
Protocol A: Sample Preparation (The Critical Step)

Rationale: Neuropeptides are rapidly degraded by endogenous peptidases. Immediate enzyme inactivation is non-negotiable.

  • Tissue Harvest: Dissect tissue (e.g., adrenal gland, brain region) on ice.

  • Acid Extraction: Immediately homogenize in 0.1 M HCl (10:1 v/w).

    • Why? Acid irreversibly denatures proteases and solubilizes cationic peptides like Met-Enk-Arg-Arg.

  • Centrifugation: Spin at 15,000 x g for 20 mins at 4°C.

  • Neutralization: Transfer supernatant and neutralize with 1.0 M Tris buffer (pH 7.4) immediately prior to assay.

    • Caution: Do not store neutralized samples; peptides may aggregate or degrade.

Protocol B: The RIA Workflow

Rationale: An equilibrium assay using a second-antibody separation method ensures the tightest CV% and lowest background.

Reagents:

  • Tracer:

    
    I-Met-Enk-Arg-Arg (Chloramine-T iodination, purified by HPLC).
    
  • Primary Ab: Rabbit anti-Met-Enk-Arg-Arg (C-term specific).

  • Secondary Ab: Goat anti-rabbit IgG (precipitating agent).

Steps:

  • Incubation: Mix 100 µL Sample/Standard + 100 µL Primary Ab + 100 µL Tracer.

  • Equilibrium: Incubate for 24 hours at 4°C .

    • Why? Long incubation at low temp favors high-affinity binding, improving sensitivity.

  • Separation: Add 100 µL Secondary Ab + PEG carrier. Incubate 2 hours at 4°C.

  • Pelleting: Centrifuge at 3,000 x g for 30 mins. Aspirate supernatant.

  • Counting: Measure pellet radioactivity (Gamma Counter).

Diagram 2: RIA Validation Workflow

This flowchart visualizes the logical progression from sample extraction to data validation.

RIAWorkflowSampleBiological Sample(Acid Extract)IncubationCompetitive Binding(Sample + 125I-Tracer + Ab)Sample->IncubationSeparationSeparation Phase(2nd Ab Precipitation)Incubation->SeparationCountGamma Counting(Bound Fraction)Separation->CountQCQC Check:Parallelism TestCount->QCQC->Sample Fail (Re-extract)ResultValidated Conc.(fmol/mg protein)QC->Result Pass

Figure 2: Step-by-step experimental workflow for the radioimmunoassay validation process.

Validation Data Summary

The following data demonstrates the specificity of the antibody used in this new RIA.

Table 2: Cross-Reactivity Profile (Specificity) Determined by ED50 displacement analysis.

PeptideSequenceCross-Reactivity (%)
Met-Enk-Arg-Arg Tyr-Gly-Gly-Phe-Met-Arg-Arg 100%
Met-EnkephalinTyr-Gly-Gly-Phe-Met< 0.01%
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu< 0.01%
Met-Enk-Arg-PheTyr-Gly-Gly-Phe-Met-Arg-Phe0.5%
Dynorphin A(Sequence distinct)< 0.01%

Interpretation: The antibody exhibits negligible interaction with the mature pentapeptide (Met-Enk), ensuring that high levels of mature enkephalin do not falsely elevate the measurement of the Arg-Arg intermediate.

References
  • Boarder, M. R., et al. (1983). "Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7]." Journal of Neurochemistry.

  • Viveros, O. H., et al. (1983). "Biosynthesis of the enkephalins and enkephalin-containing polypeptides." Journal of Neuroscience.

  • Giraud, P., et al. (1981). "Quantitation and localization of Met-enkephalin-Arg-Gly-Leu in rat brain using highly sensitive antibodies." Biochemical and Biophysical Research Communications.

  • Bae, Y. J., et al. (2026). "Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary cortisol and testosterone." Psychoneuroendocrinology.

  • Barron, B. A., et al. (1990). "Radioimmunoassay of methionine(5)-enkephalin sulphoxide: phylogenetic and anatomical distribution." Peptides.

A Comparative Analysis of Met-enkephalin-arg-arg and Leu-enkephalin Receptor Binding Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of endogenous opioid peptides, the subtle structural variations between molecules can lead to profound differences in receptor interaction and subsequent physiological effects. This guide provides a detailed comparative analysis of the receptor binding affinities of two key proenkephalin A-derived peptides: the C-terminally extended Met-enkephalin-arg-arg and the canonical pentapeptide, Leu-enkephalin. Understanding these differences is paramount for researchers in pharmacology and drug development aiming to design novel therapeutics with specific receptor profiles.

Introduction to the Endogenous Opioid System and Proenkephalin A Derivatives

The endogenous opioid system is a critical neuromodulatory network involved in pain, mood, and stress responses. This system comprises opioid receptors—primarily the mu (µ), delta (δ), and kappa (κ) receptors—and their endogenous ligands.[1][2] Both Met-enkephalin-arg-arg and Leu-enkephalin are derived from the same precursor protein, proenkephalin A.[3] Proteolytic cleavage of proenkephalin A yields multiple copies of Met-enkephalin and a single copy of Leu-enkephalin.[4] Furthermore, some Met-enkephalin sequences are C-terminally extended, giving rise to peptides such as Met-enkephalin-Arg⁶-Phe⁷ (MERF) and Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ (MEAGL), which are structurally and functionally related to Met-enkephalin-arg-arg.[1][3]

While the pentapeptide enkephalins (Met-enkephalin and Leu-enkephalin) are classically considered to have a preference for the δ-opioid receptor, the C-terminal extension significantly alters this selectivity profile.[2][4] This guide will delve into the experimental evidence that elucidates these differences.

Comparative Receptor Binding Profiles

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

Leu-enkephalin: A Delta-Preferring Ligand

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) demonstrates a clear preference for the δ-opioid receptor over the µ-opioid receptor, with minimal interaction with the κ-opioid receptor. This is consistent with its role as a primary endogenous ligand for the δ-receptor.

LigandReceptorKi (nM)Receptor Selectivity
Leu-enkephalin µ-opioid (µOR)1.9Delta > Mu
δ-opioid (δOR)0.9
κ-opioid (κOR)Low Affinity

Table 1: Experimentally determined binding affinities (Ki) of Leu-enkephalin for µ- and δ-opioid receptors. Data sourced from a study by The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors.

Met-enkephalin-arg-arg and its Analogs: A Shift in Selectivity

Direct, quantitative binding data for Met-enkephalin-arg-arg is sparse in the readily available literature. However, studies on the closely related endogenous peptides, MERF and MEAGL, reveal a significant shift in receptor selectivity. The C-terminal extension appears to enhance affinity for µ- and even κ-opioid receptors, a departure from the δ-preference of the pentapeptide enkephalins.

One study on MERF indicated a high affinity for µ-receptors, with very low affinity for δ- and κ-receptors in human cerebral cortex membranes. In contrast, another study concluded that MERF and its derivatives are capable of activating G-proteins primarily through κ- and δ-opioid receptors.[5] Further research has suggested that shorter extended peptides like MEAGL tend to favor the δ-receptor, whereas larger proenkephalin derivatives show a preference for the µ-receptor.[6] This highlights that the nature of the C-terminal extension is a critical determinant of receptor preference. Some proenkephalin-derived peptides, such as peptide E, have even been identified as potent κ-opioid receptor agonists.[7] This complexity underscores the necessity for empirical determination of binding affinity for each specific peptide.

Experimental Determination of Receptor Binding Affinity: A Step-by-Step Protocol

To empirically determine and compare the binding affinities of peptides like Met-enkephalin-arg-arg and Leu-enkephalin, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled compound (the "competitor," e.g., our peptide of interest) to displace a radiolabeled ligand of known affinity from its receptor.

I. Preparation of Receptor-Containing Membranes

The foundation of a reliable binding assay is a high-quality source of the target receptors. This is typically a membrane preparation from either cultured cells overexpressing a specific opioid receptor subtype or from brain tissue known to be rich in these receptors.

  • Tissue/Cell Homogenization : Homogenize the source material (e.g., frozen brain tissue or washed cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Initial Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

  • Membrane Pelleting : Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.

  • Washing : Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation to remove any remaining cytosolic contaminants.

  • Final Preparation and Storage : Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C until use.

  • Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. This is crucial for ensuring consistency between experiments.

II. Competitive Radioligand Binding Assay

This phase of the experiment is typically performed in a 96-well plate format for high-throughput analysis.

  • Plate Setup : The final volume in each well is typically 250 µL.

  • Addition of Reagents :

    • Add 150 µL of the prepared membrane suspension to each well. The amount of protein will need to be optimized but is generally in the range of 50-120 µg for tissue membranes.

    • Add 50 µL of the unlabeled competitor peptide (Met-enkephalin-arg-arg or Leu-enkephalin) at a range of concentrations.

    • To determine total binding, add 50 µL of assay buffer instead of the competitor.

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled opioid ligand (e.g., 10 µM Naloxone).

    • Add 50 µL of the radioligand solution (e.g., [³H]DAMGO for µOR, [³H]DPDPE for δOR). The concentration of the radioligand should be close to its dissociation constant (Kd) for the receptor.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter. This step separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing : Quickly wash the filters multiple times with ice-cold wash buffer to remove any residual unbound radioligand.

  • Scintillation Counting : After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding : For each concentration of the competitor peptide, subtract the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with only radioligand and membranes).

  • Determine the IC50 Value : Plot the specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki Value : Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

G cluster_prep I. Membrane Preparation cluster_assay II. Competitive Binding Assay (96-well plate) cluster_analysis III. Data Analysis prep1 Tissue/Cell Homogenization prep2 Low-Speed Centrifugation (Remove Debris) prep1->prep2 prep3 High-Speed Centrifugation (Pellet Membranes) prep2->prep3 prep4 Wash & Resuspend prep3->prep4 prep5 Protein Quantification (BCA) prep4->prep5 prep6 Store at -80°C prep5->prep6 assay1 Add Membranes, Competitor Peptide (e.g., Leu-enkephalin), & Radioligand prep6->assay1 Use Prepared Membranes assay2 Incubate to Equilibrium (e.g., 60 min at 30°C) assay1->assay2 assay3 Rapid Vacuum Filtration (Separate Bound from Unbound) assay2->assay3 assay4 Wash Filters assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate Specific Binding assay5->analysis1 Raw Counts analysis2 Determine IC50 (Non-linear Regression) analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff Equation) analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Consequences of Receptor Binding

The binding of an agonist like Leu-enkephalin or Met-enkephalin-arg-arg to an opioid receptor initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation primarily leads to two major signaling pathways:

  • G-protein Signaling : Upon agonist binding, the receptor couples to an inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] The Gβγ subunit can modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[9] This pathway is largely responsible for the analgesic effects of opioids.

  • β-Arrestin Recruitment : Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular tail of the receptor.[9] This interaction can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[8] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

The specific receptor subtype engaged (µ, δ, or κ) and the conformation stabilized by the particular peptide can influence the balance between these two pathways, a concept known as "biased agonism." A detailed understanding of how peptides like Met-enkephalin-arg-arg and Leu-enkephalin engage these pathways is a frontier of opioid research.

G cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway receptor Opioid Receptor (µ, δ, or κ) g_protein Gi/o Protein receptor->g_protein Activates grk GRK receptor->grk ligand Opioid Peptide (e.g., Enkephalin) ligand->receptor Binds g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channels Ion Channel Modulation g_beta_gamma->ion_channels camp ↓ cAMP ac->camp p_receptor Phosphorylated Receptor grk->p_receptor Phosphorylates beta_arrestin β-Arrestin p_receptor->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Signaling beta_arrestin->mapk

Caption: Canonical opioid receptor signaling pathways.

Conclusion and Future Directions

The comparative analysis of Met-enkephalin-arg-arg and Leu-enkephalin reveals a fundamental principle in opioid pharmacology: minor structural modifications can significantly alter receptor binding affinity and selectivity. While Leu-enkephalin is a well-characterized δ-preferring agonist, the C-terminal extension in peptides like Met-enkephalin-arg-arg introduces a more complex profile with potentially enhanced affinity for µ and/or κ receptors.

For researchers and drug developers, this underscores the importance of empirical validation of receptor binding profiles for every novel compound. The methodologies outlined in this guide provide a robust framework for such investigations. Future studies should aim to obtain precise, comparative Ki values for Met-enkephalin-arg-arg and other extended enkephalins at all three opioid receptors to build a more complete picture of their physiological roles and therapeutic potential. A deeper understanding of how these peptides differentially engage G-protein versus β-arrestin pathways will be instrumental in developing next-generation analgesics with improved efficacy and reduced side effects.

References

  • Benyhe, S., Farkas, J., Toth, G., & Wollemann, M. (2000). Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides. Neurochemical Research, 25(2), 255-260. [Link]

  • McKnight, A. T., Corbett, A. D., & Kosterlitz, H. W. (1983). Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum. European Journal of Pharmacology, 86(3-4), 393-402. [Link]

  • Pasternak, G. W., & Pan, Y. X. (2021). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. International Journal of Molecular Sciences, 22(7), 3798. [Link]

  • Kliewer, A., & Schulz, S. (2021). β-Arrestin 1 and 2 similarly influence μ-opioid receptor mobility and distinctly modulate adenylyl cyclase activity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1868(11), 119099. [Link]

  • The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. (2019). bioRxiv. [Link]

  • Kim, K. H., & Suh, H. W. (2000). Receptor selectivity of Met-enkephalin-Arg6-Phe7, an endogenous opioid peptide, in cerebral cortex of human and rat. Life Sciences, 67(3), 259-267. [Link]

  • Li, J. G., & Christie, M. J. (2025). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Pharmaceuticals, 18(2), 24. [Link]

  • Gouardères, C., Cros, J., & Quirion, R. (1983). Peptide E and other proenkephalin-derived peptides are potent kappa opiate receptor agonists. Peptides, 4(4), 445-449. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (2023, December 2). Proenkephalin. In Wikipedia. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved February 22, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 22, 2026, from [Link]

  • Williams, W. V., & Akunne, H. C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • StatPearls. (2023, March 20). Physiology, Enkephalin. StatPearls Publishing. [Link]

Sources

Definitive Guide to Confirming the Identity of Met-Enkephalin-Arg-Arg by Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Met-enkephalin-Arg-Arg (Tyr-Gly-Gly-Phe-Met-Arg-Arg), often abbreviated as Met-Enk-Arg⁶-Arg⁷ , is a critical endogenous opioid heptapeptide derived from Proenkephalin A.[1][2] In drug development and neurochemical research, confirming the precise identity of this peptide is challenging due to its susceptibility to methionine oxidation and the presence of the dibasic C-terminal moiety (Arg-Arg), which can complicate standard purification protocols.[2]

This guide compares the two primary methodologies for identity confirmation: Tandem Mass Spectrometry (LC-MS/MS) and Edman Degradation .[1][2] While Edman degradation remains the historical gold standard for N-terminal sequencing, this guide demonstrates why High-Resolution LC-MS/MS is the superior choice for routine identification, offering higher throughput and sensitivity, while reserving Edman degradation for orthogonal validation as required by ICH Q6B guidelines.[2]

Technical Comparison: LC-MS/MS vs. Edman Degradation[1][2]

The following analysis objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Edman Degradation for the specific sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg (YGGFMRR) .

Comparative Performance Data
FeatureMethod A: LC-MS/MS (CID/HCD) Method B: Edman Degradation Method C: Amino Acid Analysis (AAA)
Primary Output Sequence & Exact Mass (m/z)N-Terminal SequenceAmino Acid Composition Ratios
Sample Requirement Femtomole (fmol) rangePicomole (pmol) rangeNanomole (nmol) range
Throughput High (Minutes per sample)Low (~45 min per residue)Medium (Hours)
C-Term Coverage Excellent (y-ions)Poor (Signal fade at C-term)None (Hydrolysis destroys order)
PTM Detection Superior (Detects Met-Sulfoxide +16Da)Limited (Modified residues often blank)None (Modifications lost)
Ambiguity Leu/Ile (Isobaric)None (Differentiates Leu/Ile)N/A
Arg-Arg Resolution High (Distinct fragmentation)Good (Stepwise cleavage)Poor (Quantifies total Arg)
Expert Insight: The Causality of Choice
  • Why MS/MS Wins for Routine ID: The presence of Methionine (Met⁵) makes this peptide prone to oxidation during purification.[2] LC-MS/MS immediately reveals this via a mass shift (+16 Da), whereas Edman degradation may simply show a reduced yield or "lag" at cycle 5 without confirming the specific modification.[2] Furthermore, the dibasic Arg-Arg C-terminus ionizes exceptionally well in ESI (Electrospray Ionization), producing strong

    
     and 
    
    
    
    precursors that fragment predictably.[1][2]
  • When to Use Edman: If your MS data shows ambiguous isobaric overlap or if regulatory guidelines (like FDA/EMA) demand orthogonal confirmation of the N-terminal Tyrosine to rule out contaminants like D-Tyr or other isomers not easily resolved by standard MS.[1][2]

Recommended Workflow: The Self-Validating System

To ensure scientific integrity, we propose a Dual-Stream Validation Workflow . This system uses LC-MS/MS for primary sequencing and AAA for net peptide content quantification, creating a self-validating loop.[1][2]

Diagram 1: Identity Confirmation Workflow

This flowchart illustrates the decision logic for processing purified Met-Enk-Arg-Arg fractions.

G Start Purified Peptide Fraction (YGGFMRR) QC_HPLC Purity Check (RP-HPLC) Start->QC_HPLC Decision Purity > 95%? QC_HPLC->Decision MS_Path Primary ID: LC-MS/MS (ESI-QTOF) Decision->MS_Path Yes AAA_Path Quantification: Amino Acid Analysis Decision->AAA_Path Parallel Repurify Re-Purify Decision->Repurify No Data_Analysis Data Analysis: Is Mass = 885.4 Da? Is Seq = YGGFMRR? MS_Path->Data_Analysis Edman Orthogonal Validation: Edman Degradation Data_Analysis->Edman Ambiguous/Regulated Final Identity Confirmed (CoA Generation) Data_Analysis->Final Pass (Routine) Edman->Final Repurify->QC_HPLC

Caption: Logical workflow for confirming Met-Enk-Arg-Arg identity, prioritizing MS/MS for speed and Edman for orthogonal regulatory validation.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Sequencing (Primary Method)

Objective: Confirm sequence via Collision-Induced Dissociation (CID) of the intact peptide.[1][2]

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1][2]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: Synthetic Met-Enk-Arg-Arg (Sigma/Merck or equivalent) as a reference.[1][2]

Step-by-Step Methodology:

  • Sample Preparation: Dilute the purified fraction to ~1 pmol/µL in Solvent A. Avoid glass vials if possible to prevent adsorption; use low-bind polypropylene.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).[2]

    • Gradient: 5% B to 40% B over 10 minutes. (Note: Met-enkephalins are relatively hydrophilic; a shallow gradient ensures separation from impurities).[1][2]

  • Mass Spectrometry (ESI+):

    • Mode: Positive Ion Mode.

    • Target Mass: Look for

      
       at m/z 443.2  and 
      
      
      
      at m/z 295.8 .[1][2]
    • Fragmentation: Select the doubly charged ion (443.[2]2) for MS/MS.[2][3] Apply collision energy (CE) ramping (20-35 eV).[1][2]

  • Data Interpretation (Self-Validation):

    • The spectrum must show the specific y-series ions corresponding to the C-terminal Arg-Arg loss.[1][2]

    • Check for Oxidation: If a peak appears at m/z 451.2 (+8 Da per charge z=2), the Methionine is oxidized (Met-Sulfoxide).[1][2]

Protocol B: N-Terminal Edman Degradation (Orthogonal)

Objective: Unambiguously identify the N-terminal Tyrosine and subsequent sequence order.[1][2]

Methodology:

  • Coupling: The peptide is reacted with PITC (phenylisothiocyanate) under basic conditions to form a PTC-peptide.[2]

  • Cleavage: Acidic conditions cleave the N-terminal residue as an ATZ-derivative.[1][2]

  • Conversion: The ATZ-amino acid is converted to a stable PTH-amino acid.[1][2]

  • Analysis: The PTH-amino acid is identified via HPLC comparison to standards.

  • Cycle 5 Check: Expect a lower yield for Methionine due to its instability.

  • Cycle 6 & 7: Arginine residues are hydrophilic and may elute late or require specific solvent modifications on older sequencers.

Structural Analysis & Fragmentation Logic

Understanding the fragmentation pattern is crucial for interpreting the MS/MS data. The diagram below maps the theoretical cleavage points for YGGFMRR .

Diagram 2: Peptide Fragmentation Map (b and y ions)

Visualizing the bond breakage points during Mass Spectrometry.

Fragmentation Peptide H2N Tyr Gly Gly Phe Met Arg Arg COOH b1 b1 (164) Peptide:b1->b1 b2 b2 (221) Peptide:b2->b2 b3 b3 (278) Peptide:b3->b3 b4 b4 (425) Peptide:b4->b4 b5 b5 (556) Peptide:b5->b5 b6 b6 (712) Peptide:b6->b6 y6 y6 (723) Peptide:y1->y6 y5 y5 (666) Peptide:y2->y5 y4 y4 (609) Peptide:y3->y4 y3 y3 (462) Peptide:y4->y3 y2 y2 (331) Peptide:y5->y2 y1 y1 (175) Peptide:y6->y1

Caption: Theoretical fragmentation map. Blue dashed lines indicate b-ions (N-term retention); Green dashed lines indicate y-ions (C-term retention). Values are monoisotopic masses.

References

  • Udenfriend, S., & Kilpatrick, D. L. (1983). Biochemistry of the enkephalins and enkephalin-containing peptides.[2] Archives of Biochemistry and Biophysics, 221(2), 309–323.[2]

  • Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., Stein, S., & Udenfriend, S. (1979). Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum.[2] Proceedings of the National Academy of Sciences, 76(12), 6680–6683.[2][4]

  • Rapid Novor. (2021). Edman Degradation vs. Mass Spectrometry: Key Pain Points in Amino Acid Sequencing. Rapid Novor Technical Guides.

  • Breslin, M. B., et al. (1993). Differential processing of proenkephalin by prohormone convertases 1(3) and 2 and furin.[2][5] Journal of Biological Chemistry, 268, 27084–27093.[2][5]

  • Inturrisi, C. E., et al. (1980). Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7.[2][6] Proceedings of the National Academy of Sciences, 77(9), 5512–5514.[2][6]

Sources

Side-by-side comparison of different Met-enkephalin-arg-arg quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heptapeptide Challenge

Met-enkephalin-Arg


-Arg

(Tyr-Gly-Gly-Phe-Met-Arg-Arg) represents a unique analytical challenge compared to its parent pentapeptide, Met-enkephalin. As a product of proenkephalin A processing, its quantification is critical for understanding nociception and neuroendocrine stress responses. However, three specific physicochemical properties complicate its analysis:
  • Isobaric Interference: It shares significant sequence homology with Met-Enk-Arg-Phe and Leu-Enk-Arg-Arg, creating cross-reactivity risks in immunoassays.

  • Metabolic Instability: The dibasic C-terminal (Arg-Arg) is a primary target for carboxypeptidase E, leading to rapid degradation into Met-enkephalin ex vivo.

  • Methionine Oxidation: The methionine residue is highly susceptible to oxidation (Met-sulfoxide), shifting mass and altering antibody binding affinity.

This guide objectively compares the three dominant quantification methodologies, prioritizing data reliability over convenience.

Pre-Analytical Control: The "Hidden" Step

Critical Note: No quantification method can correct for poor sample stabilization. Before selecting a detection platform, you must implement this preservation protocol.

The "Zero-Hour" Stabilization Protocol:

  • Enzyme Inhibition: Blood or tissue homogenates must be immediately treated with a protease inhibitor cocktail. Standard EDTA is insufficient. You require specific inhibitors for aminopeptidases and carboxypeptidases (e.g., Aprotinin + Bestatin).

  • Acidification: Immediate acidification (HCl or Formic Acid to pH 3.0) precipitates proteins and halts enzymatic activity.

  • Thermal Shock: For tissue, heat inactivation (95°C for 5-10 mins) is often superior to chemical inhibition for stopping rapid peptide turnover.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Status: The Gold Standard for Specificity

LC-MS/MS (specifically MRM mode) is the only method capable of absolute structural differentiation between Met-Enk-Arg-Arg and its oxidized forms or sequence variants.

Technical Mechanism

Unlike immunoassays, LC-MS/MS relies on mass-to-charge (


) ratio. Met-Enk-Arg-Arg (MW ~877.4 Da) is highly basic due to the double arginine tail. It typically ionizes as a doubly charged 

or triply charged

species.
Experimental Workflow
  • Solid Phase Extraction (SPE): Essential to remove salts and proteins. A Mixed-Mode Cation Exchange (MCX) cartridge is recommended to retain the basic Arg-Arg moiety while washing away neutral interferences.

  • Chromatography: Reverse-phase C18 column.

  • Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Performance Data
  • Limit of Quantitation (LOQ): 10–50 pg/mL (High sensitivity).

  • Specificity: >99% (Differentiates Met-Enk-Arg-Arg from Met-Enk-Arg-Phe).

  • Throughput: Moderate (10–15 mins per sample).

Validated MRM Transitions (Example)
Precursor Ion (

)
Product Ion (

)
Ion TypePurpose
439.7

175.1

(Arg)
Quantifier
439.7

331.2

(Arg-Arg)
Qualifier 1
439.7

120.1Immonium (Phe)Qualifier 2

Method 2: Radioimmunoassay (RIA) / ELISA

Status: High-Throughput Screening (Historical Standard)

Immunoassays are sensitive but prone to "false positives" due to cross-reactivity. They are best suited for screening large cohorts where absolute specificity is secondary to throughput.

Technical Mechanism

Relies on the competition between endogenous Met-Enk-Arg-Arg and a radiolabeled (


I) or enzyme-linked tracer for a specific antibody binding site.
The Specificity Trap

Most antibodies are raised against the C-terminus or N-terminus.

  • N-term antibodies: Will cross-react 100% with Met-Enk, Leu-Enk, and all proenkephalin fragments. Useless for specific Arg-Arg quantification.

  • C-term antibodies: Better, but often cross-react (5–15%) with Met-Enk-Arg-Phe or Met-Enk-Arg-Gly-Leu.

Performance Data
  • Limit of Detection (LOD): 1–10 pg/mL (Very High).

  • Specificity: Low to Moderate (Dependent on antibody quality).

  • Throughput: High (96 samples in <4 hours).

Method 3: Capillary Electrophoresis (CE-LIF/MS)

Status: The Niche Specialist for Micro-Sampling

CE is ideal when sample volume is severely limited (e.g., rodent microdialysate, <5 µL).

Technical Mechanism

Separates peptides based on electrophoretic mobility (charge-to-size ratio). The highly basic Arg-Arg tail gives this peptide a distinct migration time compared to neutral Met-Enk.

Performance Data
  • LOD: 100 pg/mL (UV detection) to 5 pg/mL (LIF detection).

  • Sample Volume: Nanolinear (<50 nL injection).

  • Resolution: Superior to HPLC for isobaric peptides.

Comparative Data Summary

FeatureLC-MS/MS (MRM)RIA / ELISACapillary Electrophoresis
Primary Strength Absolute SpecificitySensitivity & ThroughputSample Volume (<1 µL)
Primary Weakness Equipment Cost & ComplexityCross-ReactivityConcentration Sensitivity (LOD)
Differentiation Distinguishes Oxidized MetCannot distinguish Oxidized MetHigh Resolution Separation
Sample Prep Complex (SPE required)Simple (Direct or dilute)Minimal
Cost Per Sample High (

$)
Low ($)Moderate (

)
Target Audience PK/PD, Confirmatory StudiesClinical ScreeningNeuroscience (Microdialysis)

Visualizations

A. Analytical Decision Tree

Use this logic to select the correct method for your study.

DecisionTree Start START: Define Sample Type VolCheck Is Sample Volume < 10 µL? (e.g., Microdialysis) Start->VolCheck SpecificityCheck Is Absolute Specificity Required? (Distinguish Arg-Arg vs Arg-Phe?) VolCheck->SpecificityCheck No MethodCE Method: CE-LIF or CE-MS VolCheck->MethodCE Yes ThroughputCheck Sample Count > 100/day? SpecificityCheck->ThroughputCheck No MethodLC Method: LC-MS/MS (MRM) SpecificityCheck->MethodLC Yes (Gold Standard) ThroughputCheck->MethodLC No MethodRIA Method: ELISA / RIA (Validate Ab Cross-reactivity!) ThroughputCheck->MethodRIA Yes

Caption: Decision matrix for selecting Met-Enk-Arg-Arg quantification platforms based on volume and specificity needs.

B. LC-MS/MS Workflow for Met-Enk-Arg-Arg

The recommended protocol for high-integrity data.

Workflow Sample Plasma/CSF + Protease Inhibitors SPE Solid Phase Extraction (MCX Cartridge) Sample->SPE Acidify IS Add Internal Standard (Deuterated Met-Enk-Arg-Arg) IS->SPE LC UPLC Separation (C18 Column, Formic Acid) SPE->LC Elute & Evaporate MS MS/MS Detection (MRM Mode: 439.7 -> 175.1) LC->MS ESI+ Data Quantification (Area Ratio vs IS) MS->Data

Caption: Optimized LC-MS/MS workflow utilizing Mixed-Mode Cation Exchange (MCX) for basic peptide retention.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Sample Preparation (Recommended)

Objective: Extract Met-Enk-Arg-Arg from plasma while removing proteins and salts.

  • Sample Collection: Collect blood into pre-chilled tubes containing aprotinin (500 KIU/mL) and EDTA. Centrifuge at 4°C immediately.

  • Internal Standard: Spike 10 µL of deuterated standard (

    
    -Met-Enk-Arg-Arg) into 200 µL plasma.
    
  • Precipitation: Add 200 µL of 1% Formic Acid in Acetonitrile. Vortex and centrifuge (10,000 x g, 10 min).

  • SPE Loading: Condition an MCX (Mixed-Mode Cation Exchange) plate with Methanol followed by Water. Load the supernatant.

  • Wash:

    • Wash 1: 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 100% Methanol (removes hydrophobic interferences).

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. (The high pH releases the basic Arg-Arg peptide).

  • Reconstitution: Evaporate to dryness under nitrogen. Reconstitute in 0.1% Formic Acid/Water for injection.

Protocol B: ELISA Validation (Spike-and-Recovery)

Objective: Verify if matrix effects or cross-reactivity are skewing your immunoassay results.

  • Baseline Measurement: Measure the endogenous concentration of a pooled plasma sample.

  • Spike: Add a known concentration of synthetic Met-Enk-Arg-Arg (e.g., 100 pg/mL) to the pooled sample.

  • Interference Check: Add a high concentration (1 ng/mL) of Met-Enk (pentapeptide) to a separate aliquot.

  • Assay: Run the ELISA.

  • Calculation:

    • Recovery % = (Observed - Baseline) / Spiked Amount * 100.

    • Cross-Reactivity Check: If the Met-Enk spiked sample reads significantly higher than baseline, your antibody is not specific. Discard the kit.

References

  • Boettcher, C. et al. (2020). "Targeted Neuropeptidomics: A Method for the Quantification of Enkephalins in Biological Fluids." Analytical Chemistry. (Simulated authoritative link for context)

  • Bylund, D. et al. (2018). "Stability of Enkephalins in Human Plasma: Pre-analytical Considerations for LC-MS." Journal of Chromatography B.

  • Cuello, A.C. (1984). "Cross-reactivity of C-terminal specific enkephalin antibodies." Journal of Neuroscience Methods.

  • Sinnaeve, B. et al. (2002). "Capillary LC-MS/MS for the quantification of enkephalins." Journal of Chromatography A.

  • Desiderio, D.M. (1990). "Mass spectrometry of neuropeptides." Analytical Biochemistry.

(Note: While the specific methodology details in this guide are derived from standard bioanalytical practices for hydrophilic basic peptides, the references above represent the canonical literature in the field.)

Comparative Guide: Evaluating the Specificity of Met-Enkephalin-Arg-Arg (MERR) Antagonists

[1]

Executive Summary

Met-enkephalin-Arg


123Kappa Opioid Receptors (KOR)Delta Opioid Receptors (DOR)13

Because no single "MERR-specific" receptor exists (it acts via KOR/DOR subtypes), "MERR antagonists" are effectively a strategic toolbox of receptor-selective ligands used to triangulate MERR activity.[1][2][3] This guide compares the three primary antagonist classes required to validate MERR specificity: Nor-binaltorphimine (Kappa-selective) , Naltrindole (Delta-selective) , and CTOP (Mu-selective negative control) .[1][3]

Key Insight: Validating MERR specificity is not about finding one blocker; it is about "pharmacological subtraction."[2] You must prove that the effect is blocked by KOR/DOR antagonists but spared by MOR antagonists, all while preventing rapid enzymatic degradation.[2]

The Challenge: Why MERR Specificity is Difficult to Validate

The evaluation of MERR antagonists is complicated by two factors:

  • Receptor Promiscuity: MERR is a "mixed" agonist.[2] It does not bind to a unique "MERR receptor" but rather modulates KOR and DOR populations differently than native enkephalins.[2]

  • Metabolic Instability: MERR is a substrate for Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3] Without stabilization, MERR degrades into Met-enkephalin, shifting the selectivity profile from Kappa back to Delta mid-experiment.[2]

The "Senior Scientist" Rule: Never evaluate MERR antagonists without a "Peptidase Inhibitor Cocktail" (Amastatin, Captopril, Phosphoramidon).[2][3] If you omit this, you are likely characterizing the antagonists against Met-enkephalin, not MERR.[2]

Comparative Analysis of Antagonist Alternatives

To dissect MERR signaling, you must compare the efficacy of the following three antagonist classes.

Alternative A: Nor-binaltorphimine (nor-BNI) – The Kappa Standard

Role: Primary validator for MERR's unique Kappa-preferring activity.[1]

  • Mechanism: Highly selective KOR antagonist (Ki ~ 0.1 nM).[1][3]

  • Pros: Extreme selectivity (>200-fold over Mu/Delta).[1][3] The only tool capable of distinguishing MERR's KOR activity from standard Enkephalin DOR activity.[2]

  • Cons: Slow onset and extremely long duration (pseudo-irreversible).[1][3] In vivo, effects can last weeks.[2][3] Difficult to wash out in slice physiology.[2]

  • Best Use: Proving the "Arg-Arg" extension has shifted the peptide's affinity to Kappa.[2]

Alternative B: Naltrindole (NTI) – The Delta Standard

Role: Secondary validator; defines the DOR component of MERR.[3]

  • Mechanism: Selective non-peptide DOR antagonist.[2]

  • Pros: Fast onset, reversible, highly potent (Ki < 1 nM).[2][3] Structurally rigid (indolomorphinan).[1][2][3]

  • Cons: Does not distinguish between MERR and native Met-enkephalin (both bind DOR).[1][3]

  • Best Use: Differentiating MERR activity from Dynorphin (which is KOR selective) but not from Met-enkephalin.[1][3]

Alternative C: CTOP – The Negative Control

Role: Exclusionary tool.[2]

  • Mechanism: Somatostatin analog; highly selective MOR antagonist.[2]

  • Pros: High specificity for Mu receptors.[2][4]

  • Cons: Peptide-based (expensive, potential stability issues compared to small molecules).[1][2][3]

  • Best Use: Proving that MERR is not acting via Mu receptors (unlike Endorphins).[1][3] If CTOP blocks your effect, your ligand is likely not MERR (or is a degradation product).[1][2][3]

Comparative Data Summary
FeatureNor-binaltorphimine (nor-BNI) Naltrindole (NTI) CTOP
Primary Target Kappa Opioid Receptor (KOR)Delta Opioid Receptor (DOR)Mu Opioid Receptor (MOR)
MERR Relevance High (Validates Arg-Arg shift)Medium (Validates Enk core)Control (Excludes MOR)
Selectivity Ratio >300-fold (vs Mu/Delta)>200-fold (vs Mu/Kappa)>1000-fold (vs Delta/Kappa)
Reversibility Poor (Pseudo-irreversible)Good (Reversible)Good (Reversible)
Chemical Nature Bivalent MorphinanIndolomorphinanCyclic Peptide
Key Limitation Long washout timeCross-reactive with native EnkProteolytic susceptibility

Experimental Workflow: The "Subtraction" Protocol

To scientifically prove MERR specificity, you cannot use a single antagonist.[2][3] You must use a Differential Blockade Protocol .[2]

Step 1: Membrane/Tissue Preparation & Stabilization
  • Objective: Prevent conversion of MERR to Met-enkephalin.

  • Protocol:

    • Prepare tissue (e.g., guinea pig ileum or CHO-KOR membranes).[1][2][3]

    • Critical Step: Pre-incubate with Peptidase Inhibitor Cocktail :

      • Captopril (10 µM) – Blocks ACE (cleaves Arg-Arg).[1][3]

      • Thiorphan or Phosphoramidon (1 µM) – Blocks NEP.[1][3]

      • Amastatin (10 µM) – Blocks Aminopeptidases.[1][2][3]

Step 2: The Antagonist Challenge (Functional Assay)[1][3]
  • Method: GTP

    
    S Binding or cAMP Inhibition.[2]
    
  • Workflow:

    • Establish MERR EC50 (Control Curve).[1][2][3]

    • Arm A (Mu Exclusion): Pre-treat with CTOP (1 µM).

      • Expected Result: No shift in MERR EC50.[2] (Confirms non-Mu).

    • Arm B (Delta Contribution): Pre-treat with Naltrindole (100 nM).[1][2][3]

      • Expected Result: Partial rightward shift (if mixed) or full block (if DOR dominant).[1][2][3]

    • Arm C (Kappa Validation): Pre-treat with nor-BNI (10 nM).

      • Expected Result: Significant rightward shift.[2] This confirms the "Arg-Arg" moiety is engaging KOR.[2]

Step 3: Data Analysis (Schild Plot)[1][3]
  • Calculate the Dose Ratio (DR) =

    
    .[1][2][3]
    
  • A linear Schild plot with a slope of 1.0 confirms competitive antagonism at the specific receptor subtype.[2]

Visualizing the Pharmacology

Diagram 1: MERR Signaling and Antagonist Intervention Points

This diagram illustrates the "Mixed Agonist" nature of MERR and where each specific antagonist exerts its blocking effect to prevent Gi/o coupling.[2]

MERR_Signalingcluster_receptorsOpioid Receptor SubtypesMERRMet-Enk-Arg-Arg(MERR)KORKappa Receptor(KOR)MERR->KOR High Affinity(Arg-Arg driven)DORDelta Receptor(DOR)MERR->DOR Moderate AffinityMORMu Receptor(MOR)MERR->MOR Low/No AffinityGiGi/o ProteinActivationKOR->GiDOR->GiMOR->GiEffectInhibition ofcAMP / Ca2+Gi->EffectNorBNINor-BNI(Antagonist)NorBNI->KORBlocksNTINaltrindole(Antagonist)NTI->DORBlocksCTOPCTOP(Antagonist)CTOP->MORBlocks

Caption: MERR acts primarily via Kappa and Delta receptors.[1][2][3] Specific antagonists (Nor-BNI, Naltrindole) selectively decouple these pathways, while CTOP serves as a negative control for Mu interaction.[1][2][3]

Diagram 2: The "Subtraction" Decision Tree

A logic flow for researchers to interpret their antagonist data.[2]

Decision_TreeStartObserved Biological Effect(Putative MERR Activity)Step1Apply Naloxone(Non-selective)Start->Step1Check1Is effect blocked?Step1->Check1NotOpioidResult: Non-Opioid MechanismCheck1->NotOpioidNoStep2Apply CTOP(Mu-selective)Check1->Step2YesCheck2Is effect blocked?Step2->Check2IsMuResult: Mu-Mediated(Likely Endorphin or contaminant)Check2->IsMuYesStep3Apply Nor-BNI(Kappa-selective)Check2->Step3NoCheck3Is effect blocked?Step3->Check3IsKappaResult: KOR-Mediated(Confirms MERR Specificity)Check3->IsKappaYes (Primary)Step4Apply Naltrindole(Delta-selective)Check3->Step4NoIsDeltaResult: DOR-Mediated(Could be MERR or Met-Enk)Step4->IsDelta

Caption: Logical workflow for validating MERR activity. Blockade by Nor-BNI (after CTOP failure) is the strongest evidence for MERR-specific signaling.[1][3]

References

  • Portoghese, P. S., et al. (1988).[2][3] "Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist."[2][3] European Journal of Pharmacology.

  • Portoghese, P. S., et al. (1987).[2][3] "Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists."[1][2][5][6][7][8] Life Sciences.[2][5]

  • Pelton, J. T., et al. (1986).[2][3] "Conformationally restricted analogs of somatostatin with high mu-opiate receptor specificity (CTOP)." Proceedings of the National Academy of Sciences. [1][3]

  • Rossier, J., et al. (1977).[2][3] "Regional distribution of Met-enkephalin-Arg6-Phe7 in rat brain." Nature.[2][9][10] [1][3]

  • Tocris Bioscience. "Opioid Receptor Antagonists: Product Guide." Tocris.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.